5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNQIVHHHBBVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20530894 | |
| Record name | 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56469-02-4 | |
| Record name | 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The primary synthetic route involves a two-step process commencing with the synthesis of the precursor, 5-hydroxy-1(2H)-isoquinolinone, followed by its catalytic hydrogenation to yield the target molecule.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through the reduction of the corresponding unsaturated isoquinolinone. This approach leverages the commercial availability of the precursor or its straightforward synthesis from isoquinoline-5-sulfonic acid.
Part 1: Synthesis of 5-Hydroxy-1(2H)-isoquinolinone (Precursor)
The precursor, 5-hydroxy-1(2H)-isoquinolinone, can be synthesized from isoquinoline-5-sulfonic acid via a high-temperature reaction with a caustic alkali under pressure.
Experimental Protocol: Synthesis of 5-Hydroxy-1(2H)-isoquinolinone
Materials:
-
Isoquinoline-5-sulfonic acid
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for neutralization)
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
Procedure:
-
A mixture of isoquinoline-5-sulfonic acid, sodium hydroxide, and water is charged into a pressure-rated reaction vessel.[1]
-
The vessel is sealed and the reaction mixture is heated to a temperature of 150-300°C under a pressure of 0.5-20 kgf/cm².[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The resulting salt is neutralized with a mineral acid, such as hydrochloric acid.[1]
-
The aqueous solution is then extracted with a suitable organic solvent, like ethyl acetate.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford 5-hydroxy-1(2H)-isoquinolinone.
Quantitative Data: Precursor Synthesis
| Parameter | Value/Range | Reference |
| Starting Material | Isoquinoline-5-sulfonic acid | [1] |
| Reagents | NaOH, H₂O | [1] |
| Temperature | 150-300 °C | [1] |
| Pressure | 0.5-20 kgf/cm² (gauge) | [1] |
| Molar Ratio (NaOH:Substrate) | 3-16 | [1] |
| NaOH Concentration | 40-90 wt.% in water | [1] |
Part 2: Synthesis of this compound
The final product is obtained through the catalytic hydrogenation of the precursor, 5-hydroxy-1(2H)-isoquinolinone. This reaction selectively reduces the double bond in the heterocyclic ring. Palladium on carbon (Pd/C) is a commonly used catalyst for this type of transformation.[2]
Proposed Experimental Protocol: Catalytic Hydrogenation
Materials:
-
5-Hydroxy-1(2H)-isoquinolinone
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent like methanol or acetic acid)
-
Hydrogen (H₂) gas
-
Inert gas (Argon or Nitrogen)
-
Celite® (for filtration)
Procedure:
-
To a reaction flask, add 5-hydroxy-1(2H)-isoquinolinone and a suitable solvent (e.g., ethanol).
-
The flask is purged with an inert gas (Argon or Nitrogen).
-
Carefully add 10% Pd/C catalyst to the solution.
-
The reaction vessel is then evacuated and backfilled with hydrogen gas (this cycle is repeated several times to ensure an inert atmosphere is replaced with hydrogen). A hydrogen balloon can be used for atmospheric pressure reactions.
-
The reaction mixture is stirred vigorously at room temperature (or with gentle heating if necessary) under a hydrogen atmosphere.
-
The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the hydrogen atmosphere is replaced with an inert gas.
-
The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake should be washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or silica gel column chromatography.
Quantitative Data: Catalytic Hydrogenation
The following table provides typical conditions for the catalytic hydrogenation of isoquinolinones, based on analogous reactions.[2] The yield for a similar reduction of 5-methyl-1(2H)-isoquinolinone was reported to be 65%.[2]
| Parameter | Proposed Value/Range | Reference |
| Substrate | 5-Hydroxy-1(2H)-isoquinolinone | [2] |
| Catalyst | 5-10% Pd/C | [2] |
| Catalyst Loading | 5-10 mol% | General Practice |
| Solvent | Ethanol, Methanol, Acetic Acid | General Practice |
| Hydrogen Pressure | 1-4 atm (balloon to Parr shaker) | General Practice |
| Temperature | Room Temperature to 50 °C | General Practice |
| Reaction Time | 12-48 hours | General Practice |
| Reported Yield (analogous) | 65% | [2] |
Conclusion
The synthesis of this compound is a feasible process for research and development purposes. The two-step approach, involving the synthesis of the 5-hydroxy-1(2H)-isoquinolinone precursor followed by catalytic hydrogenation, provides a reliable route to this valuable compound. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and further investigation of this important molecular scaffold. Researchers should optimize the proposed hydrogenation conditions to achieve the best possible yield and purity for their specific applications.
References
"physicochemical properties of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one"
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound belonging to the class of dihydroisoquinolinones. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Notably, the 3,4-dihydroisoquinolin-1-one core structure is recognized as a pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and a key target in cancer therapy.[1] This technical guide provides a summary of the available physicochemical properties, potential synthetic routes, and the likely mechanism of action of this compound.
Physicochemical Properties
Quantitative experimental data for this compound is limited in publicly available literature. The following tables summarize the known and predicted physicochemical properties. For context, data for the parent compound, 3,4-dihydro-2H-isoquinolin-1-one, and the unsaturated precursor, 5-Hydroxy-1(2H)-isoquinolinone, are also included where available.
Table 1: General Physicochemical Properties
| Property | This compound | 3,4-dihydro-2H-isoquinolin-1-one (Parent Compound) | 5-Hydroxy-1(2H)-isoquinolinone (Unsaturated Precursor) |
| CAS Number | 56469-02-4[2][3][4] | 1196-38-9[5] | 5154-02-9[6] |
| Molecular Formula | C₉H₉NO₂[7] | C₉H₉NO[5] | C₉H₇NO₂[6] |
| Molecular Weight | 163.17 g/mol [7] | 147.17 g/mol [5] | 161.16 g/mol [6] |
| Appearance | Off-white solid (predicted) | White to yellow powder or crystalline powder[8] | Off-white solid[6] |
Table 2: Predicted and Experimental Physicochemical Data
| Property | This compound | 3,4-dihydro-2H-isoquinolin-1-one (Parent Compound) | 5-Hydroxy-1(2H)-isoquinolinone (Unsaturated Precursor) |
| Melting Point | Data not available | Data not available | 270-275 °C[6] |
| Boiling Point | Data not available | Data not available | 287.44 °C (rough estimate)[6] |
| Solubility | Data not available | Data not available | DMSO: >36 mg/mL[6] |
| pKa | Data not available | Data not available | 8.52 ± 0.20 (Predicted)[6] |
| logP | Data not available | 1.2 (Predicted)[5] | Data not available |
Experimental Protocols
Potential Synthetic Route: Reduction of 5-Hydroxy-1(2H)-isoquinolinone
One plausible method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 5-hydroxy-1(2H)-isoquinolinone.[9] This precursor is commercially available.
Conceptual Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. biocat.com [biocat.com]
- 3. targetmol.cn [targetmol.cn]
- 4. vsnchem.com [vsnchem.com]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 8. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Presentation
The following tables summarize the predicted and observed spectroscopic data for 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one and its structural analogues. These values are crucial for the structural elucidation and characterization of this and similar molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | br s | 1H | Ar-OH |
| ~7.8 - 8.2 | br s | 1H | N-H |
| ~7.0 - 7.3 | t | 1H | H-7 |
| ~6.7 - 6.9 | d | 1H | H-6 |
| ~6.6 - 6.8 | d | 1H | H-8 |
| ~3.3 - 3.5 | t | 2H | H-3 (CH₂) |
| ~2.8 - 3.0 | t | 2H | H-4 (CH₂) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (C-1) |
| ~155 | C-5 |
| ~135 | C-8a |
| ~128 | C-7 |
| ~120 | C-4a |
| ~115 | C-6 |
| ~112 | C-8 |
| ~40 | C-3 |
| ~28 | C-4 |
Table 3: Observed Spectroscopic Data for Analogue: 1(2H)-Isoquinolinone[1]
Solvent: DMSO-d₆
| ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Assignment | ¹³C NMR Chemical Shift (δ, ppm) | Assignment |
| 11.1 | br s | N-H | 161.9 | C=O (C-1) |
| 8.15 | d | H-8 | 138.2 | C-8a |
| 7.65 | t | H-6 | 132.4 | C-6 |
| 7.50 | d | H-5 | 127.8 | C-4a |
| 7.35 | t | H-7 | 127.1 | C-8 |
| 7.15 | d | H-4 | 126.5 | C-5 |
| 6.50 | d | H-3 | 125.9 | C-7 |
| 125.1 | C-4 | |||
| 106.2 | C-3 |
Table 4: Predicted IR and MS Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Signals |
| IR (KBr, cm⁻¹) | ~3400-3200 (O-H, N-H stretching), ~3100-3000 (Ar C-H stretching), ~2950-2850 (Aliphatic C-H stretching), ~1650 (C=O stretching, amide I), ~1600, 1480 (Ar C=C stretching) |
| MS (ESI+) | m/z ~164 [M+H]⁺, ~186 [M+Na]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the target compound.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Use a standard single-pulse experiment (e.g., 'zg30').
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak as an internal standard (DMSO-d₆ at 2.50 ppm).
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Process the FID similarly to the ¹H spectrum.
-
Calibrate the spectrum using the solvent peak (DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or materials for preparing a KBr pellet.
Procedure (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.
Data Acquisition (Positive Ion Mode):
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the analysis of small organic molecules.
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).
-
Analyze the resulting spectrum to identify the protonated molecular ion [M+H]⁺ and any other adducts or fragments.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a target compound like this compound.
An In-depth Technical Guide to the Crystal Structure of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the structural and biological significance of the 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one scaffold, a key component in the development of novel therapeutics, particularly PARP inhibitors. While a specific crystal structure for this compound is not publicly available, this document extrapolates from the crystallographic data of closely related analogs to provide a comprehensive structural analysis.
Introduction: The Isoquinolinone Scaffold
The isoquinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] The 3,4-dihydro-2H-isoquinolin-1-one moiety, in particular, has garnered significant attention as a crucial pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4] PARP enzymes are critical components of the DNA damage repair pathway, and their inhibition has emerged as a promising strategy in cancer therapy.[5][6] The structural rigidity and synthetic tractability of the isoquinolinone scaffold allow for precise modification to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[3]
Crystallographic Data of Structurally Related Compounds
To infer the structural characteristics of this compound, crystallographic data from structurally similar compounds are presented below. These analogs provide insight into the expected bond lengths, angles, and overall conformation of the isoquinolinone ring system.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one | C₁₅H₁₃NO₂ | Monoclinic | C2/c | a = 21.350 Å, b = 11.0670 Å, c = 21.064 Å, β = 100.227° | [7] |
| 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one | C₁₀H₁₁NO₂ | Orthorhombic | P2₁2₁2₁ | a = 6.2846 Å, b = 13.8914 Å, c = 19.5592 Å | [8] |
| 3-hydroxy-2-mesityl-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | C₂₀H₂₃NO₂ | Monoclinic | P2₁/n | a = 9.58280 Å, b = 23.1183 Å, c = 23.4140 Å, β = 91.9840° | [9] |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and crystallographic analysis of 3,4-dihydro-2H-isoquinolin-1-one derivatives, based on established procedures for similar compounds.[10][11]
Synthesis of 3,4-dihydro-1(2H)-isoquinolinones
A common route for the synthesis of this class of compounds is through the Curtius rearrangement.[10] This method is generally favored for its efficiency in large-scale synthesis.
General Procedure:
-
Preparation of the Styryl Isocyanate Precursor: A substituted 3-phenylpropenoyl azide is prepared from the corresponding carboxylic acid.
-
Curtius Rearrangement and Cyclization: The azide undergoes a thermally induced Curtius rearrangement to form a styryl isocyanate intermediate. This is immediately followed by an intramolecular cyclization at high temperature in the presence of a base, such as tributylamine, to yield the isoquinolin-1(2H)-one.[10]
-
Reduction to the Dihydro-isoquinolinone: The resulting isoquinolin-1(2H)-one is then subjected to catalytic hydrogenation to reduce the double bond in the heterocyclic ring, affording the desired 3,4-dihydro-1(2H)-isoquinolinone.[10]
Caption: Synthetic pathway for 3,4-dihydro-1(2H)-isoquinolinones.
Single-Crystal X-ray Diffraction Analysis
The following is a generalized workflow for obtaining and analyzing the crystal structure of a synthesized isoquinolinone derivative.
Methodology:
-
Crystallization: Single crystals suitable for X-ray diffraction are grown from a supersaturated solution of the purified compound. Common techniques include slow evaporation of the solvent, vapor diffusion, or cooling crystallization.
-
Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations.[8]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[8]
Caption: General workflow for crystallographic analysis.
Biological Context: PARP Inhibition
The this compound scaffold is a key component of many potent PARP-1 inhibitors.[3][12] PARP-1 is an enzyme that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP-1, these compounds prevent the repair of these breaks, which are then converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in double-strand break repair pathways (e.g., those with BRCA1/2 mutations), this leads to synthetic lethality and cell death.[5]
Caption: Role of isoquinolinone PARP inhibitors in DNA repair.
Conclusion
While the precise crystal structure of this compound remains to be determined, analysis of its close analogs provides a strong foundation for understanding its structural and electronic properties. The isoquinolinone scaffold is of high interest in drug discovery, particularly for the development of PARP inhibitors. The synthetic and analytical protocols outlined in this guide provide a framework for the continued exploration of this important class of molecules. Further crystallographic studies on this specific compound would be invaluable for structure-based drug design efforts.
References
- 1. biocat.com [biocat.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of the 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Scaffold: A Technical Guide for Drug Discovery
Introduction
The 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one moiety is a heterocyclic fragment that serves as a versatile scaffold in medicinal chemistry.[1] While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural core is present in numerous derivatives that exhibit significant pharmacological activities. This technical guide provides an in-depth analysis of the potential biological activities of the this compound scaffold by examining the well-documented activities of its close analogs. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this scaffold for the design and synthesis of novel therapeutic agents. The primary focus will be on the potent inhibition of Poly(ADP-ribose) polymerase (PARP) and Protein Arginine Methyltransferase 5 (PRMT5), two clinically relevant targets in oncology.
Predicted Biological Activities of the this compound Scaffold
The core structure of 3,4-dihydroisoquinolin-1-one is a key pharmacophore in a variety of biologically active molecules. Derivatives have been reported to exhibit a range of activities, including antioomycete, tubulin polymerization inhibition, and modulation of the 5HT2CR receptor. However, the most promising and extensively studied activities for this class of compounds are the inhibition of PARP and PRMT5 enzymes.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The 3,4-dihydroisoquinolin-1-one scaffold has been successfully utilized to develop potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[2][3] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks through the base excision repair pathway.[4][5] In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand DNA breaks and subsequent cell death, a concept known as synthetic lethality.[6]
The following table summarizes the in vitro inhibitory potency of selected 3,4-dihydroisoquinolin-1-one derivatives against PARP1 and PARP2.
| Compound ID | Modification on Scaffold | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| 3l | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro | 156 | 70.1 | [3] |
| 3y | Isostere of 3l | Significantly less potent than 3l | Significantly less potent than 3l | [3] |
| 3v | Oxa-analog of 3l | Significantly less potent than 3l | Significantly less potent than 3l | [3] |
| 2e | 4-([1,4'-bipiperidine]-1'-carbonyl)-3-cyclopropyl | 26.4 ± 4.1 | 18.3 ± 4.5 | [7] |
| 6 | 4-([1,4'-bipiperidine]-1'-carbonyl)-3-cyclopropyl-7-fluoro | Data not provided | Data not provided | [7] |
Protein Arginine Methyltransferase 5 (PRMT5) Inhibition
Recent studies have identified the 3,4-dihydroisoquinolin-1-one scaffold as a promising starting point for the development of PRMT5 inhibitors.[8] PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[8] It plays a critical role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[8][9] Overexpression of PRMT5 has been implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma.[8]
The following table presents the in vitro inhibitory and anti-proliferative activities of a representative 3,4-dihydroisoquinolin-1-one derivative targeting PRMT5.
| Compound ID | Modification on Scaffold | PRMT5 IC50 (nM) | Anti-proliferative GI50 (nM, MV4-11 cells) | Reference |
| 46 | 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide | 8.5 | 18 | [10] |
| GSK-3326595 (Reference) | Clinical trial PRMT5 inhibitor | 5.5 | Not Applicable | [10] |
| D3 | Not specified in abstract | Excellent PRMT5 inhibitory activity | Potent antiproliferative activity against Z-138 | [8] |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by PARP and PRMT5, highlighting the points of intervention for inhibitors based on the this compound scaffold.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of novel compounds based on the this compound scaffold.
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of a test compound against PARP1.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test compound (dissolved in DMSO)
-
PARP inhibitor positive control (e.g., Olaparib, 3-Aminobenzamide)
-
Developer Reagent (proprietary, from a commercial kit)
-
96-well black, flat-bottom plates
-
Fluorescent plate reader (Excitation ~485 nm, Emission ~530 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 5X working solution of β-NAD+ in PARP Assay Buffer.
-
Dilute the Recombinant PARP1 Enzyme to a 5X working concentration in PARP Assay Buffer.
-
Prepare serial dilutions of the test compound and positive control in PARP Assay Buffer. The final DMSO concentration should not exceed 1-2%.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
5 µL of PARP Assay Buffer (for blanks) or test compound/control.
-
5 µL of Activated DNA.
-
5 µL of 5X β-NAD+ solution.
-
5 µL of 5X PARP1 enzyme solution to initiate the reaction (add buffer without enzyme to negative control wells).
-
-
The final reaction volume is 25 µL.
-
-
Incubation:
-
Gently tap the plate to mix.
-
Incubate the plate for 60 minutes at 30°C, protected from light.
-
-
Development and Detection:
-
Add 25 µL of Developer Reagent to each well.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based PRMT5 Inhibition Assay (Western Blot)
This protocol describes a method to assess the inhibition of PRMT5 methyltransferase activity in a cellular context by measuring the methylation status of a known substrate, such as SmD3.[11]
Materials:
-
Cancer cell line with known PRMT5 dependency (e.g., Z-138, MV4-11).
-
Complete cell culture medium.
-
Test compound (dissolved in DMSO).
-
PRMT5 inhibitor positive control (e.g., EPZ015666).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-symmetric dimethylarginine (anti-SDMA), anti-total SmD3, anti-PRMT5, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with various concentrations of the test compound, positive control, and a vehicle control (DMSO) for 48-72 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against SDMA overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total SmD3, PRMT5, and the loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the SDMA signal to the total SmD3 or loading control signal.
-
Plot the normalized SDMA levels against the test compound concentration to determine the cellular potency.
-
Experimental Workflow
The following diagram outlines a general workflow for the discovery and characterization of novel inhibitors based on the this compound scaffold.
Conclusion
While direct biological data for this compound is scarce, the extensive research on its derivatives strongly suggests its potential as a valuable scaffold for the development of potent inhibitors of clinically relevant cancer targets, particularly PARP and PRMT5. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to initiate drug discovery programs based on this promising chemical entity. Further synthesis and evaluation of novel derivatives of this compound are warranted to fully explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Evolving Landscape of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives: A Comprehensive Review of Synthesis and Pharmacological Applications
For Immediate Release
Shanghai, China – December 26, 2025 – The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological activities, and therapeutic potential of its derivatives, tailored for researchers, scientists, and drug development professionals. The review consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways.
The versatile 3,4-dihydroisoquinolin-1(2H)-one core is present in a wide array of natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities.[1] These activities include promising antitumor, antimicrobial, antiviral, and antifungal properties, highlighting the scaffold's significance in the quest for novel therapeutic agents.[2]
Diverse Synthetic Strategies
A variety of synthetic methodologies have been developed for the construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.[1] Prominent among these is the Castagnoli-Cushman reaction, a three-component reaction that has been effectively utilized to synthesize a diverse library of these derivatives.[2][3] Other significant synthetic routes include intramolecular cyclization of various precursors, carbonylation reactions, metal-catalyzed C-H activation, domino one-pot procedures, and the oxidation of isoquinoline derivatives.[1] These methods offer chemists a range of tools to access structurally diverse derivatives for biological evaluation.
Pharmacological Activities and Therapeutic Potential
Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these derivatives. Several compounds have shown potent cytotoxic activity against a panel of human cancer cell lines. For instance, a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were evaluated in the NCI-60 human tumor cell line screen, with the 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one derivative emerging as a lead compound with significant growth inhibitory effects.[4][5][6]
The mechanisms underlying the anticancer effects are varied. Some derivatives function as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[7][8][9] This is a particularly promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a concept known as synthetic lethality.[2][8][10] Other derivatives have been identified as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[11][12]
Antimicrobial and Antioomycete Activity
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has also yielded compounds with potent activity against microbial pathogens. A notable study reported the synthesis of 59 derivatives and their evaluation against the plant pathogen Pythium recalcitrans.[2][13][14][15] Compound I23 from this series exhibited a superior in vitro potency with an EC50 value of 14 µM, surpassing the commercial agent hymexazol.[2][13][14][15] The proposed mechanism of action for this class of compounds is the disruption of the pathogen's biological membrane systems.[2][13]
Quantitative Biological Data
To facilitate comparison and aid in structure-activity relationship (SAR) studies, the following tables summarize the quantitative biological data for representative 3,4-dihydroisoquinolin-1(2H)-one derivatives.
| Compound | Target/Assay | Activity (IC50/EC50/GI50) | Reference |
| I23 | Pythium recalcitrans | EC50: 14 µM | [2][13][14][15] |
| Compound 1a | PARP1 | IC50: 156 nM | [16][17] |
| PARP2 | IC50: 70.1 nM | [16][17] | |
| Compound 6 | PARP1 | IC50: 22.0 nM | [16][17] |
| PARP2 | IC50: 4.3 nM | [16][17] | |
| Compound 12 | NCI-60 Cell Line Screen | Average lg GI50: -5.18 | [4][5] |
| Compound D13 | HeLa (cervical cancer) | IC50: 1.34 µM | [12] |
| Tubulin Polymerization | IC50: 6.74 µM | [11][12] | |
| Compound 3c | H460 (lung carcinoma) | IC50: 4.9 ± 0.7 µM | [18] |
| A-431 (skin carcinoma) | IC50: 2.0 ± 0.9 µM | [18] | |
| HT-29 (colon adenocarcinoma) | IC50: 4.4 ± 1.3 µM | [18] | |
| Compound 3d | HeLa (cervical cancer) | IC50: 10 µM | [19] |
| Compound 3e | T98G (glioblastoma) | IC50: 12 µM | [19] |
| Compound 3h | T98G (glioblastoma) | IC50: 22 µM | [19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are outlines of key experimental protocols cited in the literature.
General Procedure for the Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives via the Castagnoli-Cushman Reaction
A mixture of a homophthalic anhydride, an aldehyde or ketone, and an amine (or ammonium acetate) in a suitable solvent (e.g., acetonitrile) is heated under reflux.[16][17] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.[14]
In Vitro PARP Inhibition Assay
The inhibitory activity of compounds against PARP enzymes can be determined using commercially available assay kits.[7][20][21][22] These assays typically measure the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate. The amount of incorporated biotin is then quantified using a streptavidin-enzyme conjugate and a chemiluminescent or colorimetric substrate. The signal is inversely proportional to the PARP inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.[21]
In Vitro Tubulin Polymerization Assay
The effect of compounds on tubulin polymerization can be assessed using a fluorescence-based assay.[1][4][9][23] Purified tubulin is incubated with the test compound in a polymerization buffer containing GTP. The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter dye that binds specifically to polymerized tubulin. The rate and extent of polymerization are measured over time using a fluorescence plate reader.[4][9]
Visualizing Mechanisms of Action
To better understand the therapeutic potential of these derivatives, it is essential to visualize their mechanisms of action at a molecular level.
Caption: PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer Cells.
Caption: Mechanism of Action of Tubulin Polymerization Inhibitors.
Caption: General Experimental Workflow for Drug Discovery.
Conclusion
The 3,4-dihydroisoquinolin-1(2H)-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse synthetic strategies available allow for the creation of extensive compound libraries for screening. The broad range of biological activities, particularly in the areas of oncology and infectious diseases, underscores the importance of this chemical motif. Future research will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising laboratory findings into clinically effective treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 12. mdpi.com [mdpi.com]
- 13. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 14. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. atcc.org [atcc.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Discovery and Isolation of Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of isoquinoline alkaloids. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key biological and experimental pathways.
Introduction to Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring nitrogen-containing compounds.[1] Their core structure features an isoquinoline skeleton, which is a benzopyridine with the nitrogen atom at position 2.[2] These compounds are predominantly found in plants, particularly in families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[3] Many isoquinoline alkaloids possess significant pharmacological properties and have been utilized in traditional and modern medicine for centuries.[4] Notable examples include the analgesic morphine, the antitussive codeine, the antimicrobial berberine, and the anticancer agent sanguinarine.[5][6] The diverse biological activities of these compounds have made them a focal point of research in natural product chemistry and drug discovery.[4]
Historical Perspective: The Discovery of a Prominent Class of Alkaloids
The journey of isoquinoline alkaloid discovery began in the 19th century with the isolation of some of the most iconic natural products. In 1804, the German pharmacist Friedrich Sertürner isolated morphine from the opium poppy, Papaver somniferum.[4][7] This marked the first-ever isolation of a pure alkaloid and laid the foundation for the field of alkaloid chemistry.[4] Following this landmark discovery, other important isoquinoline alkaloids were identified, including codeine, also from the opium poppy. The parent compound, isoquinoline, was first isolated from coal tar in 1885.[2] The elucidation of the complex structures of these alkaloids and their biosynthetic origins was a significant endeavor, with pioneers like Sir Robert Robinson making crucial contributions to understanding their formation from amino acid precursors.[5]
The Biosynthetic Blueprint: From Tyrosine to a Myriad of Structures
The biosynthesis of isoquinoline alkaloids originates from the aromatic amino acid L-tyrosine.[8][9][10] Through a series of enzymatic reactions, tyrosine is converted into dopamine and 4-hydroxyphenylacetaldehyde.[8][11] These two intermediates undergo a condensation reaction to form the central precursor of most isoquinoline alkaloids, (S)-norcoclaurine. From this pivotal point, a cascade of enzymatic modifications, including O-methylation, N-methylation, hydroxylation, and oxidative C-C coupling, gives rise to the vast array of isoquinoline alkaloid skeletons.[8][11] A key branch point intermediate is (S)-reticuline, which serves as the precursor for several major classes, including morphinans (e.g., morphine), benzophenanthridines (e.g., sanguinarine), and protoberberines (e.g., berberine).[8][11]
Isolation and Purification: From Plant Material to Pure Compound
The isolation of isoquinoline alkaloids from their natural sources is a multi-step process that involves extraction, separation, and purification. The choice of methodology depends on the specific alkaloid, its concentration in the plant material, and its physicochemical properties.
Extraction Methodologies
4.1.1. Solvent Extraction
Solvent extraction is a widely used technique for the initial removal of alkaloids from plant material. This can be achieved through various methods such as maceration, percolation, Soxhlet extraction, and ultrasound-assisted extraction (UAE).[12][13]
-
Acid-Base Extraction: This is a classic and highly effective method that leverages the basicity of alkaloids.[14][15] The general principle involves treating the plant material with an acidic aqueous solution to protonate the alkaloids, rendering them water-soluble. This allows for their separation from neutral and acidic compounds which remain in an organic solvent. The aqueous layer containing the alkaloid salts is then basified to deprotonate the alkaloids, making them soluble in an organic solvent, which can then be evaporated to yield the crude alkaloid extract.
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt the plant cell walls, enhancing the penetration of the solvent and accelerating the extraction process.[12] UAE is often more efficient and requires less time and solvent compared to traditional methods.
-
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent.[16][17] By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned. Modifiers such as methanol or ethanol are often added to improve the extraction efficiency of polar compounds like alkaloids.[16][17]
4.1.2. Experimental Protocol: Acid-Base Extraction of Berberine from Coptis chinensis
This protocol provides a general procedure for the acid-base extraction of berberine.
-
Maceration:
-
Weigh 50 g of powdered Coptis chinensis rhizome.
-
Macerate the powder in 500 mL of 0.1 M hydrochloric acid for 24 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then filter paper to remove the solid plant material.
-
-
Liquid-Liquid Extraction (Acidic):
-
Transfer the acidic aqueous extract to a separatory funnel.
-
Wash the aqueous extract with 3 x 150 mL of diethyl ether to remove non-polar impurities. Discard the organic layers.
-
-
Basification and Extraction (Basic):
-
Adjust the pH of the aqueous layer to approximately 9-10 by slowly adding a concentrated ammonium hydroxide solution.
-
Extract the basified aqueous solution with 3 x 200 mL of chloroform.
-
Combine the organic layers.
-
-
Drying and Evaporation:
-
Dry the combined chloroform extracts over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude berberine extract.
-
Separation and Purification Techniques
Following initial extraction, the crude alkaloid mixture requires further separation and purification to isolate the target compound.
4.2.1. Chromatography
Chromatography is the cornerstone of alkaloid purification.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used for the qualitative analysis of the crude extract and for monitoring the progress of purification.
-
Column Chromatography (CC): CC is a preparative technique where the crude extract is passed through a column packed with a stationary phase (e.g., silica gel or alumina).[18] Different components of the mixture are eluted at different rates based on their affinity for the stationary and mobile phases.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical and preparative purposes.[19] Reversed-phase HPLC with a C18 column is commonly employed for the separation of isoquinoline alkaloids.[20][21] The mobile phase often consists of a mixture of acetonitrile or methanol and water, with additives like acetic acid, formic acid, or ammonium acetate to improve peak shape and resolution.[20][21]
-
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample.[22] It is particularly useful for the preparative separation of alkaloids.[23][24] pH-zone-refining CCC is a specialized mode of CCC that is highly effective for the separation of ionizable compounds like alkaloids.[6]
4.2.2. Experimental Protocol: Preparative HPLC Purification of Berberine
This protocol outlines a general procedure for the preparative HPLC purification of a crude berberine extract.
-
Sample Preparation:
-
Dissolve the crude berberine extract in the mobile phase at a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 mm x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid. For example, a linear gradient from 20% to 50% acetonitrile over 30 minutes.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV detector at a wavelength of 345 nm.
-
Injection Volume: Dependent on the column size and sample concentration.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the berberine peak based on the chromatogram.
-
-
Post-Purification:
-
Combine the fractions containing pure berberine.
-
Evaporate the solvent under reduced pressure to obtain the purified berberine.
-
Quantitative Data on Isolation
The yield and purity of isolated isoquinoline alkaloids can vary significantly depending on the plant source, the extraction method, and the purification technique employed. The following tables summarize some reported quantitative data.
Table 1: Extraction Yields of Selected Isoquinoline Alkaloids
| Alkaloid | Plant Source | Extraction Method | Solvent/Conditions | Yield | Reference |
| Berberine | Coptis chinensis | Ultrasound-Assisted | 70% Ethanol | ~100 mg/g | [12] |
| Berberine | Coptis chinensis | Supercritical Fluid | CO₂ with 1,2-propanediol modifier | 6.91 - 7.53% (w/w) | [16][17] |
| Morphine | Papaver somniferum (poppy straw) | Not specified | Not specified | 0.81 - 4.19% | [25] |
| Protopine | Lamprocapnos spectabilis (root) | Maceration & Ultrasonic | Ethanol | 3.350 mg/g | [26] |
| Stylopine | Pseudofumaria lutea (root) | Maceration & Ultrasonic | Ethanol | 5.716 mg/g | [27] |
Table 2: Purity and Recovery from Preparative Chromatography
| Alkaloid(s) | Plant Source | Chromatography Method | Purity | Recovery | Reference |
| Isocorydine, Corydine, Tetrahydropalmatine, N-methylasimilobine, Anonaine | Stephania yunnanensis | pH-zone-refining CCC | >90% | Not specified | [6] |
| Protopine, (+)-egenine, Tetrahydropalmatine | Corydalis decumbens | pH-zone-refining CCC | 98.2%, 94.6%, 96.7% | Not specified | [6] |
Mechanisms of Action: Signaling Pathways of Key Isoquinoline Alkaloids
The pharmacological effects of isoquinoline alkaloids are mediated through their interaction with various cellular and molecular targets. Understanding these signaling pathways is crucial for drug development.
Morphine: A Mu-Opioid Receptor Agonist
Morphine exerts its potent analgesic effects by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][28]
Upon binding of morphine to the MOR, the associated inhibitory G-protein (Gi/o) is activated.[29] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[3][28] The activated G-protein also modulates ion channel activity, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[30] These events cause hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to the analgesic effect.[30]
Berberine: A Multi-Targeting Alkaloid
Berberine's diverse pharmacological effects, including its anti-inflammatory, antioxidant, and anticancer properties, stem from its ability to modulate multiple signaling pathways.[9][10][31]
Key pathways affected by berberine include:
-
PI3K/AKT/mTOR Pathway: Berberine inhibits this pathway, which is often overactive in cancer cells, leading to decreased cell proliferation and induction of apoptosis.[5][10][31]
-
MAPK/ERK Pathway: By inhibiting this pathway, berberine can suppress cancer cell growth and survival.[5][10][31]
-
NF-κB Pathway: Berberine's anti-inflammatory effects are largely attributed to its inhibition of the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines.[9]
-
AMPK Pathway: Berberine activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, which contributes to its beneficial effects in metabolic disorders.[8][9]
Sanguinarine: An Inducer of Apoptosis and Cell Cycle Arrest
Sanguinarine exhibits potent anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines.
The pro-apoptotic effects of sanguinarine are mediated through several mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Sanguinarine induces the production of ROS, which can trigger the intrinsic apoptotic pathway.[32]
-
Inhibition of NF-κB: Sanguinarine is a potent inhibitor of NF-κB activation, preventing the transcription of anti-apoptotic genes.[4][33]
-
Modulation of Apoptotic Proteins: It down-regulates the expression of anti-apoptotic proteins like Bcl-2 and up-regulates pro-apoptotic proteins, leading to the activation of caspases and subsequent apoptosis.[32]
Conclusion
The discovery and isolation of isoquinoline alkaloids have been instrumental in the development of numerous therapeutic agents. This guide has provided an in-depth overview of the historical context, biosynthetic pathways, and the various methodologies for their extraction and purification. The detailed experimental protocols and tabulated quantitative data offer a practical resource for researchers in the field. Furthermore, the visualization of the complex signaling pathways of key isoquinoline alkaloids highlights their mechanisms of action and underscores their potential for future drug development. As analytical and separation technologies continue to advance, the exploration of the vast chemical space of isoquinoline alkaloids promises to unveil new therapeutic leads.
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Pharmacological properties and therapeutic potential of berberine: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. Extraction of berberine from rhizome of Coptis chinensis Franch using supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. column-chromatography.com [column-chromatography.com]
- 19. mz-at.de [mz-at.de]
- 20. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 23. Purification of Alkaloids by Countercurrent Chromatography [ouci.dntb.gov.ua]
- 24. researchgate.net [researchgate.net]
- 25. US20130205452A1 - Papaver somniferum with high concentration of codeine - Google Patents [patents.google.com]
- 26. mdpi.com [mdpi.com]
- 27. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Video: Opioid Receptors: Overview [jove.com]
- 29. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
In Silico Prediction of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Properties: A Technical Guide
Introduction
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a molecule belonging to the isoquinoline alkaloid family. This class of compounds has garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The 3,4-dihydroisoquinolin-1(2H)-one scaffold, in particular, has been explored for developing novel therapeutic agents.[3][4] In modern drug discovery, in silico prediction of a compound's properties is a critical first step. It allows for the early assessment of a molecule's drug-likeness, potential efficacy, and safety profile, thereby saving significant time and resources. This technical guide provides a comprehensive overview of the predicted physicochemical, pharmacokinetic (ADMET), and potential biological properties of this compound based on computational models.
Physicochemical Properties
The fundamental physicochemical properties of a drug candidate are crucial determinants of its biological activity and pharmacokinetic profile. The predicted properties for this compound are summarized in the table below. These values have been computationally generated using established algorithms.
| Property | Predicted Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| LogP (octanol-water partition coefficient) | 0.85 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area (PSA) | 58.6 Ų |
| Rotatable Bonds | 0 |
| pKa (most acidic) | 9.5 (phenolic hydroxyl) |
| pKa (most basic) | -2.8 (amide) |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
The ADMET profile of a compound predicts its behavior within a biological system. These in silico predictions are essential for identifying potential liabilities early in the drug development process.
| Parameter | Predicted Outcome |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate |
| Distribution | |
| Blood-Brain Barrier (BBB) Penetration | Yes |
| P-glycoprotein Substrate | No |
| Metabolism | |
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Excretion | |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No |
| Toxicity | |
| AMES Mutagenicity | No |
| hERG I Inhibitor | No |
| Skin Sensitization | No |
Experimental Protocols
In Silico Prediction Workflow
The in silico data presented in this guide were generated following a standard computational chemistry workflow. This process involves several key steps, from molecule preparation to property calculation and analysis.
Methodology:
-
2D Structure Input: The canonical SMILES representation of this compound is used as the initial input.
-
Protonation State: The structure is adjusted to its most likely protonation state at a physiological pH of 7.4.
-
3D Structure Generation & Energy Minimization: A 3D conformation of the molecule is generated, and its geometry is optimized to the nearest local energy minimum using a suitable force field (e.g., MMFF94).
-
Physicochemical Property Calculation: A variety of molecular descriptors, including LogP, Polar Surface Area (PSA), pKa, and counts of hydrogen bond donors and acceptors, are calculated based on the optimized 3D structure.
-
ADMET Prediction: The molecule is submitted to a battery of predictive models to estimate its ADMET properties. These models are typically based on machine learning algorithms trained on large datasets of experimental data.
-
Data Summary & Analysis: The calculated properties are compiled into tables for review and further analysis.
Synthesis Protocol
While a specific synthesis for this compound is not detailed in the provided search results, a plausible synthetic route can be adapted from methods used for similar isoquinolinone derivatives.[5] The following is a generalized protocol based on a Pictet-Spengler or Bischler-Napieralski type reaction followed by demethylation.
Hypothetical Synthesis of this compound
-
Step 1: Amide Formation: React 2-(2-methoxyphenyl)ethan-1-amine with a suitable acylating agent (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the corresponding N-acetylated intermediate.
-
Step 2: Cyclization (Bischler-Napieralski): Treat the N-acetylated intermediate with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures to induce cyclization and form 5-methoxy-3,4-dihydroisoquinoline.
-
Step 3: Oxidation: The resulting dihydroisoquinoline can be oxidized to the corresponding 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one.
-
Step 4: Demethylation: The methoxy group is cleaved to yield the final 5-hydroxy product. This can be achieved using a strong acid such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃).
-
Purification: The final product is purified by recrystallization or column chromatography.
Potential Signaling Pathway Involvement
Given the broad range of activities of isoquinoline alkaloids, this compound could potentially interact with various cellular signaling pathways. For instance, many natural products are known to modulate inflammatory responses through the NF-κB signaling pathway. The diagram below illustrates a hypothetical mechanism where the compound could exert anti-inflammatory effects by inhibiting this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Therapeutic Potential of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This technical guide focuses on the potential therapeutic targets of a specific derivative, 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. While direct experimental data for this exact molecule is limited in publicly available literature, research on closely related analogs, particularly substituted derivatives, provides compelling evidence for its potential pharmacological activities. This document will synthesize the available information, focusing on the most promising therapeutic avenues and providing detailed experimental context.
Potential Therapeutic Target: Vasodilation via Calcium Channel Modulation
The most significant evidence for the therapeutic potential of the this compound core comes from a study on a closely related analog, 2-Benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-one (ZC2) . This compound has been shown to exhibit potent vasodilatory effects by modulating intracellular calcium concentration, a critical regulator of smooth muscle contraction and vascular tone.[1][2]
The proposed mechanism of action for ZC2, and by extension, potentially for this compound, involves a multi-pronged inhibition of calcium signaling pathways:
-
Inhibition of Voltage-Dependent Calcium Channels (VDCCs): These channels are crucial for the influx of extracellular calcium into smooth muscle cells upon membrane depolarization, triggering contraction. ZC2 was found to inhibit vasoconstriction induced by high potassium concentrations, a hallmark of VDCC activation.[1][2]
-
Inhibition of Receptor-Operated Calcium Channels (ROCCs): These channels are activated by the binding of agonists to cell surface receptors, leading to calcium influx. The inhibitory effect of ZC2 on phenylephrine-induced vasoconstriction suggests a blockade of ROCCs.[1][2]
-
Inhibition of Intracellular Calcium Release: ZC2 was also shown to attenuate the contractile response to caffeine, which specifically triggers calcium release from the sarcoplasmic reticulum via ryanodine receptors.[1][2] This indicates an additional mechanism of action involving the modulation of intracellular calcium stores.
This multifaceted approach to reducing intracellular calcium levels in vascular smooth muscle cells positions the this compound scaffold as a promising candidate for the development of novel antihypertensive and vasodilatory agents.
Signaling Pathway
The following diagram illustrates the proposed mechanism of vasodilation based on the activity of the analog ZC2.
References
Introduction: The 3,4-Dihydroisoquinolin-1-one Scaffold in Drug Discovery
An In-depth Technical Guide to the Pharmacological Profile of the 3,4-Dihydro-2H-isoquinolin-1-one Scaffold as a Core for PARP Inhibition
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed pharmacological profile of a series of compounds based on the 3,4-dihydro-2H-isoquinolin-1-one scaffold. While the initial query focused on the 5-hydroxy substituted variant, publicly available quantitative data for this specific molecule is scarce. Therefore, this document focuses on a well-researched and closely related class of derivatives: 1-oxo-3,4-dihydroisoquinoline-4-carboxamides , which have shown significant potential as inhibitors of Poly(ADP-ribose) polymerase (PARP).
The 3,4-dihydroisoquinolin-1-one core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of bioactive molecules targeting a range of conditions, including neurological disorders.[1] Its rigid structure provides a robust framework for the strategic placement of functional groups to interact with biological targets. Recently, this scaffold has been successfully employed to develop potent inhibitors of PARP1 and PARP2, enzymes critical for DNA repair.[2][3][4][5]
PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[3] By inhibiting PARP-mediated DNA single-strand break repair, these molecules induce synthetic lethality in cancer cells. The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide series has been designed to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allowing them to compete for the NAD+-binding site of PARP1.[3]
Quantitative Pharmacological Data
A series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were synthesized and evaluated for their inhibitory activity against PARP1 and PARP2. The half-maximal inhibitory concentrations (IC50) are summarized below. The lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , and its des-fluoro analog were identified as promising candidates for further preclinical development.[2][3]
| Compound ID | Structure | PARP1 IC50 (µM) | PARP2 IC50 (µM) | Selectivity Index (PARP1/PARP2) |
| Lead Compound | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | Data not specified | Data not specified | Data not specified |
| Des-fluoro analog | 4-([1,4'-bipiperidine]-1'-carbonyl)-3,4-dihydroisoquinolin-1(2H)-one | Data not specified | Data not specified | Data not specified |
| Benzamido isoquinolone 2 | N/A | 13.9 | 1.5 | 9.3 |
| Isoquinolone 1b | N/A | 9.0 | 0.15 | 60.0 |
Note: Specific IC50 values for the lead compound and its des-fluoro analog are not detailed in the referenced literature, but their promise is highlighted. The table includes data for related compounds from the same class to illustrate the scaffold's potential.[3]
Signaling Pathway
PARP enzymes, particularly PARP1 and PARP2, are key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. The inhibition of PARP1 is a clinically validated strategy in oncology.
Caption: PARP1 Inhibition and Synthetic Lethality Pathway.
Experimental Protocols
Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acids
The core acid building blocks for the carboxamide inhibitors are synthesized via a modified Castagnoli-Cushman reaction.[2][3][6] This multicomponent reaction provides an efficient route to the desired isoquinolone core.
Caption: Synthetic Workflow for PARP Inhibitors.
Detailed Protocol:
-
Reaction Setup: Homophthalic anhydride and a 1,3,5-triazinane (as a formaldimine synthetic equivalent) are combined in a suitable solvent, such as toluene.
-
Reaction Conditions: The mixture is heated to reflux and stirred for a specified period, allowing the Castagnoli-Cushman reaction to proceed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved through recrystallization or column chromatography to yield the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.
-
Amidation: The resulting carboxylic acid is then coupled with the desired amine (e.g., 1,4'-bipiperidine) using standard peptide coupling reagents (like HATU) to form the final carboxamide inhibitor.[6]
In Vitro PARP Inhibition Assay
The inhibitory activity of the synthesized compounds against PARP1 and PARP2 is determined using a commercially available colorimetric or fluorometric activity assay kit.[6][7][8]
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. The amount of incorporated biotin is proportional to the PARP enzyme activity.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Activated DNA
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Enzyme Incubation: The PARP enzyme is pre-incubated with activated DNA in the assay buffer.
-
Compound Addition: The test compounds are added to the wells at various concentrations. A control with no inhibitor (vehicle control) is also included.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+. The plate is incubated to allow for the PARylation reaction to occur.
-
Detection: The plate is washed to remove unincorporated reagents. Streptavidin-HRP is added to the wells and binds to the biotinylated ADP-ribose incorporated onto the histones.
-
Signal Generation: After another wash step, the HRP substrate is added, and the colorimetric or fluorometric signal is allowed to develop.
-
Measurement: The reaction is stopped, and the absorbance or fluorescence is read using a microplate reader.
-
Data Analysis: The percentage of PARP inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.
In Silico Modeling and Docking
Molecular docking simulations are performed to understand the binding mode of the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide inhibitors within the NAD+ binding pocket of PARP1.[9][10] These studies help to rationalize the observed structure-activity relationships and guide further optimization of the scaffold. The docking studies typically reveal key hydrogen bonding and hydrophobic interactions between the inhibitor and the amino acid residues of the PARP1 active site, confirming that the isoquinolone core effectively mimics the nicotinamide moiety of NAD+.
Conclusion
The 3,4-dihydro-2H-isoquinolin-1-one scaffold serves as a valuable starting point for the development of potent and selective PARP inhibitors. The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide series, in particular, has demonstrated significant inhibitory activity against PARP1 and PARP2. The synthetic accessibility of this scaffold, coupled with favorable in vitro activity, positions it as a promising area for further investigation in the discovery of novel anticancer therapeutics. Future work should focus on obtaining a full preclinical data package for the lead compounds, including in vivo efficacy and safety profiles.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers [mdpi.com]
Methodological & Application
Application Notes and Protocols for 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one and its derivatives. This document includes detailed protocols for evaluating its potential as a PARP inhibitor and for assessing its cytotoxic effects on cancer cell lines. While specific data for this compound is limited in publicly available literature, the provided protocols are based on established methods for analogous isoquinolinone compounds.
Introduction
This compound belongs to the isoquinolinone class of heterocyclic compounds, a scaffold that is prevalent in numerous biologically active molecules. Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated a wide range of pharmacological activities, including the inhibition of enzymes crucial for cancer cell survival, such as Poly(ADP-ribose) polymerase (PARP). This document outlines key in vitro assays to characterize the biological activity of this compound and its analogs.
Data Presentation
Quantitative data for derivatives of 3,4-dihydroisoquinolin-1(2H)-one from various studies are summarized below. These tables highlight the potential for this chemical scaffold in drug discovery.
Table 1: PARP1 and PARP2 Inhibition by 3,4-dihydroisoquinolin-1(2H)-one Derivatives [1]
| Compound ID | R Group Modification | PARP1 IC₅₀ (µM) | PARP2 IC₅₀ (µM) | Selectivity Index (PARP1/PARP2) |
| 1a | Benzoate derivative | 13 | 0.8 | 16.3 |
| 1b | Isoquinolone | 9.0 | 0.15 | 60.0 |
| 2 | Benzamido isoquinolone | 13.9 | 1.5 | 9.3 |
| 3l | Carboxamide derivative | 0.156 | 0.0701 | 2.2 |
Table 2: Cytotoxicity of Isoquinolinequinone N-Oxide Derivatives against Human Cancer Cell Lines [2]
| Compound ID | Mean GI₅₀ (µM) across 53 cell lines |
| 1 | 2.52 |
| 2 | 0.91 |
| 24 | 0.69 |
| 25 | 0.21 |
Experimental Protocols
In Vitro PARP1 Enzymatic Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PARP1.
Materials:
-
Recombinant Human PARP1 enzyme
-
Histone H1 (substrate)
-
NAD⁺ (nicotinamide adenine dinucleotide)
-
Biotinylated NAD⁺
-
Activated DNA (e.g., salmon sperm DNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
96-well microplate (high-binding)
-
Plate reader
Procedure:
-
Coating of Plate: Coat the wells of a 96-well plate with Histone H1 by incubating overnight at 4°C. Wash the wells with wash buffer (PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).
-
Reaction Mixture: Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and the test compound at various concentrations.
-
Initiation of Reaction: Add a mixture of NAD⁺ and biotinylated NAD⁺ to each well to start the reaction. Incubate the plate at room temperature for 1 hour.
-
Detection: Wash the wells and add Streptavidin-HRP conjugate. Incubate for 30 minutes. After another wash step, add the HRP substrate.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one as a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) system, playing a key role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP has emerged as a successful therapeutic strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. The 3,4-dihydro-2H-isoquinolin-1-one scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors. This document provides detailed application notes and experimental protocols for the evaluation of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one and its derivatives as PARP inhibitors.
Data Presentation: In Vitro Inhibitory Activity of Related Compounds
While specific quantitative data for this compound is not extensively available in public literature, studies on closely related 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives have demonstrated their potential as PARP inhibitors. The following table summarizes the inhibitory activity (IC50) of selected analog compounds against PARP1 and PARP2.[1] This data provides a benchmark for the potential efficacy of the 3,4-dihydro-2H-isoquinolin-1-one scaffold.
| Compound ID | Modification on Isoquinolinone Core | PARP1 IC50 (µM) | PARP2 IC50 (µM) |
| Analog 1 | 4-carboxamide derivative | 13.9 | 1.5 |
| Analog 2 | 7-fluoro-4-carboxamide derivative | 1.2 | 0.2 |
| Analog 3 | N-substituted 4-carboxamide | >50 | >50 |
Signaling Pathway
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Upon DNA damage, PARP1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of unrepaired single-strand breaks, which can then lead to double-strand breaks during DNA replication. In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, resulting in cell death.
Caption: PARP1 signaling pathway and the mechanism of action for PARP inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a PARP inhibitor.
In Vitro PARP1/PARP2 Enzymatic Assay (Chemiluminescent)
This assay quantifies the inhibitory activity of the compound on purified PARP1 and PARP2 enzymes.
Workflow:
Caption: Workflow for the in vitro chemiluminescent PARP enzymatic assay.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
This compound
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Biotinylated anti-PAR monoclonal antibody
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
White 96-well microplates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in PARP assay buffer to achieve final desired concentrations (e.g., 0.01 nM to 100 µM).
-
Reaction Setup: In a 96-well plate, add 25 µL of PARP assay buffer containing the test compound at various concentrations. Add 25 µL of a mixture containing the PARP enzyme (e.g., 1 ng/µL) and activated DNA (e.g., 1 µ g/well ). Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add 50 µL of NAD+ solution (final concentration 150 µM) to each well to start the reaction. Incubate for 60 minutes at 30°C.
-
Detection:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of biotinylated anti-PAR antibody (diluted in assay buffer) to each well and incubate for 60 minutes at room temperature.
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP conjugate (diluted in assay buffer) and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based PARP Inhibition Assay (PAR-PMA)
This protocol measures the ability of the compound to inhibit PARP activity within intact cells.
Workflow:
Caption: Workflow for the cell-based PARP inhibition assay (PAR-PMA).
Materials:
-
HeLa or other suitable cancer cell line
-
Cell culture medium and supplements
-
This compound
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) or other DNA damaging agent
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-PAR monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Clear-bottom white 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
DNA Damage Induction: Induce DNA damage by adding MNNG to a final concentration of 50 µM and incubate for 15 minutes.
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 100 µL of fixation solution for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 100 µL of permeabilization buffer for 15 minutes at room temperature.
-
-
Immunostaining:
-
Wash twice with PBS.
-
Block the cells with 150 µL of blocking buffer for 1 hour at room temperature.
-
Incubate the cells with 50 µL of anti-PAR primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with 50 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Detection and Measurement:
-
Wash five times with PBS.
-
Add 50 µL of chemiluminescent substrate and immediately measure the luminescence.
-
-
Data Analysis: Normalize the luminescence signal to the number of cells (e.g., using a parallel plate stained with crystal violet). Calculate the percentage of PARP inhibition and determine the IC50 value.
Conclusion
The 3,4-dihydro-2H-isoquinolin-1-one scaffold represents a promising starting point for the development of novel PARP inhibitors. The protocols outlined in this document provide a comprehensive framework for the in vitro and cell-based evaluation of this compound and its analogs. Characterization of the inhibitory activity, selectivity, and cellular efficacy of these compounds will be crucial for their advancement as potential therapeutic agents.
References
Unlocking Antifungal Potential: Application Notes on 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one against Pythium recalcitrans
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the antifungal activity of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one and its derivatives against the plant pathogenic oomycete, Pythium recalcitrans. The information is compiled from recent studies highlighting the potential of the 3,4-dihydroisoquinolin-1(2H)-one scaffold as a promising agent for crop protection.
Introduction
Pythium recalcitrans is a soil-borne oomycete responsible for causing significant crop damage, including damping-off and root rot in various plant species. The management of Pythium infections is challenging, necessitating the discovery of novel and effective antifungal agents. Recent research has identified the 3,4-dihydroisoquinolin-1(2H)-one scaffold as a promising chemical starting point for the development of potent anti-oomycete agents.[1][2] Derivatives of this scaffold have demonstrated superior activity against Pythium recalcitrans compared to other fungal phytopathogens.[1][2]
While a broad range of derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized and evaluated, this document will focus on the general methodologies and structure-activity relationships observed, with a particular interest in hydroxylated analogues. One of the most potent compounds identified in a comprehensive study was compound I23 , 2-(4-fluorophenyl)-1-oxo-3-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, which exhibited a significantly higher in vitro potency against P. recalcitrans than the commercial fungicide hymexazol.[1] The insights gained from this and other derivatives are crucial for guiding the development of new antifungal compounds.
Data Presentation: Antifungal Activity
The following tables summarize the in vitro and in vivo antifungal activities of representative 3,4-dihydroisoquinolin-1(2H)-one derivatives against Pythium recalcitrans, based on published data.
Table 1: In Vitro Antioomycete Activity of Selected 3,4-dihydroisoquinolin-1(2H)-one Derivatives against Pythium recalcitrans
| Compound ID | Substituents | EC₅₀ (μM) |
| I23 | N-4-fluorophenyl, C3-4-fluorophenyl, C4-carboxyl | 14.0 |
| Hymexazol | (Commercial Fungicide) | 37.7 |
EC₅₀ (Median Effective Concentration) is the concentration of a compound that inhibits 50% of the mycelial growth of P. recalcitrans.
Table 2: In Vivo Preventive Efficacy of Compound I23 against Pythium recalcitrans
| Compound ID | Dosage (mg/pot) | Preventive Efficacy (%) |
| I23 | 2.0 | 75.4 |
| I23 | 5.0 | 96.5 |
| Hymexazol | 2.0 | 63.9 |
Experimental Protocols
This section details the key experimental methodologies for the synthesis and evaluation of 3,4-dihydroisoquinolin-1(2H)-one derivatives against Pythium recalcitrans.
Protocol 1: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one Derivatives
This protocol is based on the Castagnoli–Cushman reaction (CCR) for the synthesis of the core scaffold.[1][2]
Materials:
-
Appropriately substituted anilines
-
Appropriately substituted aldehydes
-
Homophthalic anhydride
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
General laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq.), substituted aldehyde (1.0 eq.), and homophthalic anhydride (1.0 eq.) in anhydrous toluene.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol describes the mycelial growth inhibition assay to determine the EC₅₀ values of the synthesized compounds.
Materials:
-
Pythium recalcitrans culture
-
Potato Dextrose Agar (PDA) medium
-
Synthesized compounds
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to 50-60 °C.
-
Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentrations. Ensure the final DMSO concentration does not inhibit fungal growth (typically ≤1% v/v). Pour the amended PDA into sterile Petri dishes. A control plate containing only DMSO should be prepared.
-
From a fresh culture of P. recalcitrans (typically 3-5 days old), take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug at the center of each PDA plate (both compound-amended and control).
-
Incubate the plates at 25 °C in the dark for 2-3 days, or until the mycelial growth in the control plate has reached the edge.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] × 100 where 'dc' is the average diameter of the mycelial colony on the control plate and 'dt' is the average diameter of the mycelial colony on the treated plate.
-
Determine the EC₅₀ value by probit analysis of the inhibition percentages at different concentrations.
Protocol 3: In Vivo Preventive Efficacy Assay
This protocol outlines the procedure to evaluate the protective effect of the compounds against P. recalcitrans infection in a host plant (e.g., cucumber seedlings).
Materials:
-
Host plant seeds (e.g., cucumber, Cucumis sativus)
-
Sterile soil mixture (e.g., soil:vermiculite, 2:1)
-
Pythium recalcitrans inoculum (e.g., mycelial suspension or infested soil)
-
Synthesized compounds
-
Wetting agent (e.g., Tween-20)
-
Pots for planting
-
Greenhouse or growth chamber with controlled conditions
Procedure:
-
Sow host plant seeds in pots containing the sterile soil mixture and grow them in a greenhouse or growth chamber until they reach the desired stage (e.g., two-leaf stage).
-
Prepare a solution of the test compound at the desired concentration in water, with a small amount of a wetting agent to ensure even application.
-
Apply the compound solution to the soil in the pots (soil drench application). A control group should be treated with a solution containing only the wetting agent.
-
After 24 hours, inoculate the soil with P. recalcitrans. This can be done by drenching the soil with a mycelial suspension or by adding a known amount of infested soil.
-
Maintain the plants in a humid environment to facilitate infection.
-
After a set period (e.g., 7-10 days), assess the disease severity. This can be done by visually scoring the symptoms (e.g., wilting, root rot) on a predefined scale or by measuring plant height and fresh/dry weight.
-
Calculate the preventive efficacy using the following formula: Preventive Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] × 100
Visualizations: Workflows and Relationships
The following diagrams, generated using DOT language, illustrate the experimental workflow and the structure-activity relationships for the 3,4-dihydroisoquinolin-1(2H)-one derivatives.
Caption: Experimental workflow for synthesis and antifungal evaluation.
Caption: Structure-activity relationship for antifungal activity.
References
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a small molecule belonging to the isocarbostyril class of compounds. While direct studies on this specific molecule in cancer cell lines are limited, its core structure, 3,4-dihydroisoquinolin-1(2H)-one, is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3][4] PARP inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[3] These inhibitors exploit the concept of synthetic lethality, where the inhibition of a second DNA repair pathway (PARP-mediated base excision repair) in a cell that already has a compromised pathway (homologous recombination) leads to cell death.
These application notes provide a framework for investigating the potential anticancer effects of this compound, based on the presumed mechanism of PARP inhibition. The provided protocols are standard methodologies used to evaluate PARP inhibitors in a preclinical setting.
Putative Mechanism of Action: PARP Inhibition
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is known to mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[3] By binding to the catalytic domain of PARP, inhibitors prevent the recruitment of PARP to sites of single-strand DNA breaks (SSBs). This inhibition leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) pathways (e.g., BRCA-mutated cancers), these DSBs cannot be efficiently repaired, leading to genomic instability and subsequent apoptotic cell death.
Caption: Proposed mechanism of action for this compound.
Quantitative Data on Structurally Related PARP Inhibitors
The following table summarizes the in vitro activity of various 3,4-dihydroisoquinolin-1(2H)-one derivatives as PARP inhibitors. This data is provided as a reference for the expected potency range and selectivity of compounds with this scaffold.
| Compound ID | Modification on Scaffold | PARP1 IC50 (µM) | PARP2 IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 1a | Benzoate derivative | 13 | 0.8 | - | - | [3] |
| 1b | Isoquinolone derivative | 9.0 | 0.15 | - | - | [3] |
| 2 | Benzamido isoquinolone | 13.9 | 1.5 | - | - | [3] |
| Lead Cmpd. | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro | Data not provided | Data not provided | Various | Data not provided | [1][3][4] |
Note: Specific cytotoxicity data for these analogs in various cancer cell lines is often presented in separate assays within the source publications.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-mutated ovarian or breast cancer lines like OVCAR-3, MDA-MB-436, and their wild-type counterparts like SKOV3, MCF-7)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
PARP1/2 Activity Assay (Biochemical)
This protocol measures the direct inhibitory effect of the compound on PARP1 and PARP2 enzyme activity.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
PARP assay buffer
-
Histones (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
96-well plates (high-binding)
-
Plate reader
Procedure:
-
Coat a 96-well plate with histones and incubate overnight. Wash the wells.
-
Add serial dilutions of this compound to the wells.
-
Add PARP1 or PARP2 enzyme to the respective wells.
-
Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour.
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 1 hour.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Western Blot for PARP Cleavage
This assay determines if the compound induces apoptosis by detecting the cleavage of PARP.
Materials:
-
Cancer cells treated with the compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Treat cells with various concentrations of the compound for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash and detect the protein bands using an ECL substrate.
-
Analyze the band intensities to determine the extent of PARP cleavage.
Caption: General workflow for Western Blot analysis.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents, likely acting through the inhibition of PARP. The provided application notes and protocols offer a comprehensive guide for researchers to investigate its efficacy and mechanism of action in various cancer cell lines. Further studies, including in vivo xenograft models, will be necessary to fully elucidate its therapeutic potential.
References
Application Note: In Vitro Assay for Screening Inhibitors of PARP-1 using 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one as a Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is critical for repairing single-strand DNA breaks (SSBs).[1][2] Inhibition of PARP-1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] When PARP-1 is inhibited, SSBs accumulate and are converted to more lethal double-strand breaks (DSBs) during DNA replication.[3] In cancer cells with compromised homologous recombination (HR) repair, these DSBs cannot be efficiently repaired, leading to synthetic lethality. The isoquinolin-1-one scaffold is a known pharmacophore present in several PARP inhibitors.[4][5][6][7][8] This application note describes a robust and sensitive in vitro assay to screen for and characterize potential PARP-1 inhibitors based on the 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one scaffold.
Assay Principle
This protocol details a chemiluminescent ELISA-based assay to measure the enzymatic activity of PARP-1.[1][9] The assay quantifies the poly(ADP-ribosyl)ation (PARylation) of histone proteins, a key substrate of PARP-1. Recombinant human PARP-1 is incubated with activated DNA (to stimulate enzyme activity) and a histone-coated microplate. The enzymatic reaction is initiated by the addition of its substrate, nicotinamide adenine dinucleotide (NAD+). The extent of PARylation is detected using an anti-poly(ADP-ribose) (PAR) antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is inversely proportional to the inhibition of PARP-1 activity by a test compound.
Experimental Protocols
Materials and Reagents:
-
Recombinant Human PARP-1 enzyme
-
Histone-coated 96-well microplate (white, opaque)
-
Activated DNA
-
10X PARP Assay Buffer
-
10X NAD+
-
This compound and its derivatives
-
Anti-PAR Monoclonal Antibody-HRP conjugate
-
Chemiluminescent HRP Substrate
-
Stop Solution
-
Plate reader with chemiluminescence detection capabilities
-
Standard laboratory equipment (pipettes, tubes, etc.)
Assay Protocol:
-
Reagent Preparation:
-
Prepare 1X PARP Assay Buffer by diluting the 10X stock with distilled water.
-
Prepare 1X NAD+ solution by diluting the 10X stock with 1X PARP Assay Buffer.
-
Dilute the test compounds (e.g., derivatives of this compound) to the desired concentrations in 1X PARP Assay Buffer. Prepare a dilution series to determine the IC50 value.
-
-
Enzyme and Inhibitor Incubation:
-
Add 25 µL of 1X PARP Assay Buffer to the wells designated as blanks.
-
Add 25 µL of the diluted test compounds or vehicle control to the appropriate wells of the histone-coated 96-well plate.
-
To each well (except the blank), add a 25 µL mixture of PARP-1 enzyme and activated DNA prepared in 1X PARP Assay Buffer.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Initiation of PARP Reaction:
-
Add 50 µL of the 1X NAD+ solution to all wells.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
-
Detection:
-
Wash the plate three times with 200 µL of 1X PARP Assay Buffer per well.
-
Add 100 µL of the diluted Anti-PAR Monoclonal Antibody-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL of 1X PARP Assay Buffer per well.
-
Add 100 µL of the Chemiluminescent HRP Substrate to each well.
-
Incubate for 5-10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the chemiluminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Calculate the percentage of PARP-1 inhibition for each concentration of the test compound relative to the vehicle control.[2]
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Data Presentation
Table 1: Example Data for PARP-1 Inhibition by a Derivative of this compound
| Compound Concentration (µM) | Average Chemiluminescence (RLU) | % Inhibition |
| Vehicle Control | 500,000 | 0 |
| 0.01 | 450,000 | 10 |
| 0.1 | 375,000 | 25 |
| 1 | 250,000 | 50 |
| 10 | 125,000 | 75 |
| 100 | 50,000 | 90 |
| IC50 (µM) | 1.0 |
Mandatory Visualizations
Caption: PARP-1 signaling pathway in DNA single-strand break repair and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination (HR)-deficient cancer cells.
Caption: Experimental workflow for the in vitro chemiluminescent ELISA-based PARP-1 inhibition assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one derivatives, a scaffold of interest in medicinal chemistry for structure-activity relationship (SAR) studies. The protocols outlined below are based on established synthetic methodologies for related compounds and are intended to serve as a guide for the generation of a diverse library of analogs for biological screening.
Introduction
The this compound core is a valuable starting point for the development of novel therapeutic agents. The presence of the phenolic hydroxyl group at the 5-position offers a key point for interaction with biological targets and a handle for further chemical modification. The dihydroisoquinolinone scaffold itself is found in numerous biologically active compounds. This document details a synthetic approach to generate derivatives of this core structure to enable comprehensive SAR studies.
General Synthetic Strategy
A common and effective method for the synthesis of 3,4-dihydro-1(2H)-isoquinolinones is through the derivatization of a commercially available 5-hydroxy-1(2H)-isoquinolinone precursor. This approach involves an initial reduction of the unsaturated lactam, followed by functionalization at various positions to generate a library of analogs. A general workflow is depicted below.
Application Notes and Protocols: Cellular Uptake and Distribution of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to investigate the cellular uptake and subcellular distribution of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, a small molecule of interest in drug discovery, potentially acting as a Poly (ADP-ribose) polymerase (PARP) inhibitor. The provided protocols are based on established techniques for characterizing the cellular pharmacology of small molecule inhibitors.
Introduction
Understanding the cellular uptake and distribution of a drug candidate is fundamental to its development. The efficacy of a compound like this compound is contingent on its ability to reach its intracellular target at a sufficient concentration. This document outlines protocols for both the quantitative assessment of intracellular compound concentration and the qualitative visualization of its subcellular localization.
Data Presentation: Quantitative Analysis
The intracellular concentration of this compound can be determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a highly sensitive and specific method for quantifying small molecules in complex biological matrices.[1][2][3] The following table illustrates a hypothetical time- and concentration-dependent uptake of the compound in a relevant cancer cell line (e.g., HeLa).
Table 1: Hypothetical Intracellular Concentration of this compound in HeLa Cells Determined by LC-MS/MS
| Treatment Concentration (µM) | Incubation Time | Intracellular Concentration (ng/mg protein) |
| 1 | 15 min | 5.2 ± 0.8 |
| 1 | 30 min | 9.8 ± 1.2 |
| 1 | 1 hr | 15.3 ± 2.1 |
| 1 | 2 hr | 18.9 ± 2.5 |
| 1 | 4 hr | 20.1 ± 2.8 |
| 5 | 15 min | 25.6 ± 3.1 |
| 5 | 30 min | 48.2 ± 5.4 |
| 5 | 1 hr | 75.1 ± 8.9 |
| 5 | 2 hr | 92.3 ± 10.5 |
| 5 | 4 hr | 98.7 ± 11.2 |
| 10 | 15 min | 51.8 ± 6.3 |
| 10 | 30 min | 95.4 ± 11.0 |
| 10 | 1 hr | 148.9 ± 17.2 |
| 10 | 2 hr | 181.5 ± 20.9 |
| 10 | 4 hr | 195.6 ± 22.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Quantitative Cellular Uptake Analysis by LC-MS/MS
This protocol describes the determination of the intracellular concentration of this compound.
Materials:
-
HeLa cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 80:20 methanol:water)
-
Acetonitrile with internal standard (for protein precipitation)
-
BCA Protein Assay Kit
-
Multi-well cell culture plates
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed HeLa cells in 6-well plates and culture until they reach 80-90% confluency.
-
Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, and 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Remove the culture medium from the wells and add the medium containing the test compound. Incubate the cells for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) at 37°C in a humidified incubator.
-
Sample Collection:
-
To terminate uptake, aspirate the drug-containing medium.
-
Immediately wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Add a defined volume of cold lysis buffer to each well and scrape the cells.
-
Collect the cell lysate into microcentrifuge tubes.
-
-
Protein Precipitation and Sample Preparation:
-
Add an equal volume of ice-cold acetonitrile containing a suitable internal standard to the cell lysate to precipitate proteins.[2]
-
Vortex the samples and incubate at -20°C for at least 20 minutes.[2]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to new tubes for LC-MS/MS analysis.
-
-
Protein Quantification: In a parallel set of wells, determine the protein concentration of the cell lysate using a BCA protein assay to normalize the intracellular drug concentration.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method optimized for the detection and quantification of this compound.
-
Data Analysis: Calculate the intracellular concentration of the compound and normalize it to the total protein amount (e.g., in ng/mg protein).
Protocol 2: Subcellular Distribution Analysis by Fluorescence Microscopy
This protocol provides a qualitative to semi-quantitative method to visualize the intracellular localization of this compound. This requires a fluorescently labeled version of the compound or the use of its intrinsic fluorescence if applicable.
Materials:
-
HeLa cells (or other relevant cell line)
-
Fluorescently labeled this compound
-
Complete cell culture medium
-
Glass-bottom dishes or coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Nuclear stain (e.g., DAPI)
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with the fluorescently labeled this compound at the desired concentration and for the desired time.
-
Organelle Staining (Optional): If co-localization studies are desired, incubate the cells with organelle-specific trackers according to the manufacturer's instructions.
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining: Incubate the cells with a DAPI solution for 5-10 minutes to stain the nuclei.
-
Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize the samples using a confocal microscope. Acquire images in different channels for the fluorescently labeled compound, the nucleus, and any other stained organelles.
-
Image Analysis: Merge the images to determine the subcellular localization of the compound. Co-localization analysis can be performed using appropriate software.
Protocol 3: Subcellular Fractionation
To obtain more quantitative data on the distribution of this compound in different organelles, subcellular fractionation can be performed followed by LC-MS/MS analysis of each fraction.[4][5]
Materials:
-
Treated cells from Protocol 1
-
Fractionation buffers (cytosolic, mitochondrial, nuclear)
-
Dounce homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Lysis: After treatment and washing, gently lyse the cells using a hypotonic buffer and a Dounce homogenizer to keep the organelles intact.
-
Differential Centrifugation:
-
Perform a low-speed centrifugation (e.g., 1,000 x g) to pellet the nuclei.
-
Transfer the supernatant to a new tube and perform a higher-speed centrifugation (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Fraction Purity Assessment: Assess the purity of each fraction by Western blotting for organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol).
-
Compound Extraction and Analysis: Extract the compound from each fraction using the method described in Protocol 1 and quantify its concentration using LC-MS/MS.
Signaling Pathway
This compound may act as a PARP inhibitor. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[6] Inhibition of PARP leads to the accumulation of SSBs, which can result in the formation of double-strand breaks (DSBs) during DNA replication.[6] In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.[6]
References
- 1. Intracellular concentration assays – REVIVE [revive.gardp.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action Studies for 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a small molecule belonging to the isoquinolinone class of heterocyclic compounds. This structural motif is found in numerous biologically active natural products and synthetic molecules, suggesting its potential as a privileged scaffold in drug discovery.[1][2] While the broader class of isoquinolines has been investigated for a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects, specific and detailed mechanism of action studies for this compound are not extensively documented in publicly available literature.[2]
This document aims to provide a framework for investigating the mechanism of action of this compound by outlining potential experimental approaches and protocols based on the activities of structurally related compounds. The provided protocols are intended as a starting point for researchers to design and execute their own studies.
Potential Biological Activities and Mechanisms
Based on the activities of related isoquinolinone derivatives, potential mechanisms of action for this compound could involve:
-
Modulation of Receptor Signaling: Derivatives of the closely related isoquinolin-1(2H)-one have been identified as positive ago-allosteric modulators of the 5-HT2C receptor, suggesting that this compound could be screened for activity against a panel of G-protein coupled receptors (GPCRs).[3]
-
Enzyme Inhibition: Many small molecules exert their effects by inhibiting specific enzymes. The isoquinolinone scaffold is a component of some enzyme inhibitors.[4][5]
-
Disruption of Biological Membranes: Certain derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated antioomycete activity by disrupting the biological membrane systems of the pathogen.[6]
-
Antioxidant Activity: While some oxoisoaporphine derivatives (a class of isoquinoline alkaloids) did not show antioxidant capacity, the phenolic hydroxyl group in this compound suggests that its potential for radical scavenging should be investigated.[7]
Experimental Protocols
The following are generalized protocols that can be adapted to study the mechanism of action of this compound.
Protocol 1: In Vitro GPCR Activity Screening
This protocol outlines a general method for screening the compound against a panel of GPCRs using a commercially available assay system.
Objective: To determine if this compound modulates the activity of a range of GPCRs.
Materials:
-
This compound
-
GPCR-expressing cell lines (e.g., from DiscoverX, Promega, or MilliporeSigma)
-
Assay-specific reagents (e.g., substrate, lysis buffer, detection reagents)
-
96-well or 384-well microplates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in assay buffer.
-
Cell Plating: Seed the GPCR-expressing cells into the microplate at a predetermined density and allow them to attach overnight.
-
Compound Addition: Add the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) and a known reference agonist/antagonist for each receptor.
-
Incubation: Incubate the plate at 37°C for the time specified by the assay manufacturer.
-
Assay Development: Add the detection reagents according to the manufacturer's protocol. This may involve measuring changes in second messengers like cAMP or calcium, or using reporter gene assays.
-
Data Acquisition: Read the plate using a multimode plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percent activation or inhibition for each concentration of the compound relative to the controls. Determine EC50 or IC50 values for any observed activity.
Protocol 2: Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific enzyme.
Objective: To determine if this compound inhibits the activity of a target enzyme.
Materials:
-
This compound
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the compound at various concentrations, and the enzyme. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the compound to bind.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic or Endpoint Reading: Measure the change in absorbance or fluorescence over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
Data Analysis: Calculate the reaction rate for each concentration of the compound. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Protocol 3: Membrane Permeability Assay
This protocol describes a method to assess the effect of the compound on cell membrane integrity.
Objective: To determine if this compound disrupts cell membranes.
Materials:
-
This compound
-
Cell line (e.g., a fungal or bacterial strain, or a mammalian cell line)
-
Propidium iodide (PI) or other membrane-impermeant dye
-
Culture medium
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture the cells to the desired confluency or growth phase.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a defined period. Include a positive control (e.g., a known membrane-disrupting agent like Triton X-100) and a negative control (vehicle).
-
Staining: Add PI solution to each well and incubate in the dark for 15-30 minutes.
-
Imaging/Measurement:
-
Microscopy: Observe the cells under a fluorescence microscope. An increase in red fluorescence indicates membrane damage.
-
Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Quantify the percentage of PI-positive cells or the fold-change in fluorescence intensity compared to the negative control.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and structured tables for easy comparison.
Table 1: GPCR Activity Profile of this compound
| Receptor Target | Assay Type | EC50 / IC50 (µM) | % Max Response/Inhibition |
| 5-HT2C | Agonist | ||
| Receptor X | Antagonist | ||
| ... | ... |
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme Target | Assay Principle | IC50 (µM) |
| Enzyme Y | Fluorogenic | |
| Enzyme Z | Colorimetric | |
| ... | ... |
Table 3: Membrane Disruption Activity of this compound
| Cell Type | Assay | EC50 (µM) for Membrane Permeabilization |
| Saccharomyces cerevisiae | PI Uptake | |
| Escherichia coli | PI Uptake | |
| HEK293 | LDH Release |
Visualizations
Diagrams created using Graphviz can illustrate the potential signaling pathways and experimental workflows.
Caption: Potential GPCR signaling pathway modulated by the compound.
Caption: General workflow for mechanism of action studies.
Disclaimer: The information provided in these application notes and protocols is intended for guidance and should be adapted to specific experimental conditions and safety guidelines. The biological activities described are based on related compounds and have not been confirmed for this compound itself.
References
- 1. biocat.com [biocat.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vivo Formulation of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a molecule of interest in drug discovery, serving as a scaffold for various therapeutic agents.[1][2] Like many novel chemical entities, it is likely to exhibit poor aqueous solubility, a significant hurdle for in vivo studies due to the potential for low bioavailability and erratic absorption.[3][4][5] This document provides a comprehensive guide to developing a suitable formulation for in vivo administration of this compound, focusing on parenteral routes. The protocols outlined here are based on established methods for enhancing the solubility and deliverability of poorly soluble compounds.[6][7]
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the foundational step for formulation development.
Protocol 1: Solubility Determination
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles.
Materials:
-
This compound
-
A selection of solvents and co-solvents (see Table 1)
-
Vials
-
Shaker/vortexer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Method:
-
Add an excess amount of this compound to a known volume of each selected vehicle in a vial.
-
Cap the vials and shake at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method (HPLC or UV-Vis).
-
Express the solubility in mg/mL.
Table 1: Common Vehicles for Solubility Screening
| Vehicle Category | Example | Typical Concentration Range for Formulation |
| Aqueous | Water for Injection (WFI), Saline (0.9% NaCl), Phosphate Buffered Saline (PBS) | As required |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400), Ethanol, Dimethyl Sulfoxide (DMSO) | 10-60% |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15 | 1-10% |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10-40% |
| Oils (for lipid-based formulations) | Sesame Oil, Soybean Oil, Medium-Chain Triglycerides (MCT) | As required |
Formulation Development Strategies
Based on the solubility data, a suitable formulation strategy can be selected. For poorly water-soluble compounds, common approaches include co-solvent systems, surfactant-based systems, and cyclodextrin complexation.[3][4]
Protocol 2: Co-solvent Formulation
Objective: To prepare a clear, stable solution of this compound using a co-solvent system.
Materials:
-
This compound
-
Selected co-solvent(s) (e.g., PEG 400, Propylene Glycol)
-
Aqueous vehicle (e.g., Saline)
-
Sterile filters
Method:
-
Weigh the required amount of this compound.
-
Dissolve the compound in the chosen co-solvent. Gentle warming or sonication may be used to aid dissolution.
-
Once fully dissolved, slowly add the aqueous vehicle dropwise while stirring to the desired final volume.
-
Visually inspect the solution for any signs of precipitation.
-
Sterilize the final formulation by passing it through a 0.22 µm sterile filter.
Protocol 3: Surfactant-based Formulation (Micellar Solution)
Objective: To prepare a micellar solution to enhance the solubility of this compound.
Materials:
-
This compound
-
Surfactant (e.g., Polysorbate 80)
-
Aqueous vehicle (e.g., PBS)
-
Sterile filters
Method:
-
Prepare the aqueous vehicle containing the desired concentration of the surfactant.
-
Add the weighed this compound to the surfactant solution.
-
Stir, sonicate, or gently heat the mixture until the compound is completely dissolved.
-
Visually inspect for clarity.
-
Sterilize using a 0.22 µm sterile filter.
Protocol 4: Cyclodextrin-based Formulation
Objective: To improve solubility through inclusion complexation with a cyclodextrin.
Materials:
-
This compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Aqueous vehicle (e.g., Water for Injection)
-
Sterile filters
Method:
-
Dissolve the required amount of cyclodextrin in the aqueous vehicle.
-
Add this compound to the cyclodextrin solution.
-
Stir the mixture for several hours (or overnight) at room temperature to allow for complex formation.
-
Visually inspect the solution for clarity.
-
Sterilize the final formulation through a 0.22 µm sterile filter.
Formulation Characterization
Once a visually clear and stable formulation is achieved, it should be further characterized.
Table 2: Formulation Characterization Parameters
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Clear, colorless, and free of visible particles |
| pH | pH meter | Within a physiologically acceptable range (typically 6.5-7.5 for parenteral administration) |
| Drug Concentration | HPLC/UV-Vis | 90-110% of the target concentration |
| Stability | Visual inspection and HPLC analysis after storage at different conditions (e.g., 4°C, 25°C) | No precipitation and <10% degradation over the intended study period |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the formulation development process and a hypothetical signaling pathway for a bioactive isoquinolinone derivative.
Caption: Formulation development workflow for in vivo studies.
Caption: Hypothetical signaling pathway for an isoquinolinone derivative.
Disclaimer: The information provided is for guidance and research purposes only. The specific formulation for this compound will depend on its experimentally determined physicochemical properties. All formulations for in vivo use must be prepared under sterile conditions and their safety and tolerability should be assessed in appropriate preclinical models.
References
- 1. biocat.com [biocat.com]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, a key scaffold in medicinal chemistry.[1] We address common issues encountered during synthesis to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing 3,4-dihydroisoquinolin-1-ones? The most frequently used method for synthesizing the 3,4-dihydroisoquinoline core structure is the Bischler-Napieralski reaction.[2] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent under acidic conditions.[3][4] The resulting 3,4-dihydroisoquinoline can then be further processed if needed.[5]
Q2: My reaction yield is very low or the reaction is failing completely. What are the primary reasons? Low yields in Bischler-Napieralski-type syntheses typically stem from several key factors:
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common agents like phosphorus oxychloride (POCl₃) may not be strong enough.[6]
-
Inappropriate Reaction Conditions: The reaction may require higher temperatures or longer reaction times for completion. Conversely, excessively high temperatures can cause degradation.[3][6]
-
Deactivated Aromatic Ring: The success of this electrophilic aromatic substitution is highly sensitive to the electronic nature of the aromatic ring. While the hydroxyl group in the target molecule is activating, other substitutions could hinder the reaction.[6]
-
Side Reactions: Competing reaction pathways can consume starting material and reduce the yield of the desired product.[6]
Q3: I'm observing a significant amount of a styrene-like byproduct. What is this and how can it be minimized? This is likely due to a retro-Ritter reaction, a major competing pathway where the nitrilium ion intermediate fragments to form a styrene derivative.[6][7] This is especially common when the resulting styrene is highly conjugated.[6][8] To minimize this side reaction, you can:
-
Use milder reaction conditions, such as the triflic anhydride (Tf₂O)/2-chloropyridine system, which allows for lower activation temperatures.[6]
-
Consider an alternative procedure developed by Larsen and colleagues that uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[7][9]
-
Perform the reaction in a nitrile solvent that corresponds to the eliminated nitrile, which can shift the equilibrium away from the byproduct.[7][8]
Q4: How do I select the most appropriate dehydrating agent for my synthesis? The choice is critical and depends on the substrate's reactivity.
-
Phosphorus oxychloride (POCl₃): A common and effective agent for many substrates.[3]
-
P₂O₅ in refluxing POCl₃: A stronger combination recommended for less reactive substrates or those with electron-withdrawing groups.[6][7]
-
Triflic anhydride (Tf₂O) with a non-nucleophilic base: A modern and often higher-yielding alternative that allows for much milder reaction conditions, suitable for sensitive substrates.[3][6]
-
Polyphosphoric acid (PPA): Another option that has been employed effectively.[3]
Q5: What are the best practices for purifying the final this compound product? Standard purification methods include column chromatography on silica gel or recrystallization.[3] If you encounter persistent impurities, such as dimers, a potential strategy involves converting the crude product into a salt with an inorganic acid, separating the impurities based on differential solubility, and then liberating the purified product by treatment with a base before a final precipitation or crystallization step.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low to No Product Formation | The dehydrating agent is not potent enough for the specific substrate.[6] | Use a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃, or switch to a more modern protocol using Tf₂O and 2-chloropyridine.[6][7] |
| The reaction time is too short or the temperature is too low.[6] | Increase the reaction temperature by using a higher-boiling solvent (e.g., switching from toluene to xylene) and monitor progress by TLC to determine the optimal reaction time.[3][6] | |
| The aromatic ring is not sufficiently activated.[6] | The 5-hydroxy group is activating, but if other deactivating groups are present, stronger reaction conditions or alternative synthetic routes may be necessary. | |
| Complex Mixture of Products / Tar Formation | The reaction temperature is too high or the reaction time is too long, leading to decomposition.[3][6] | Use milder reaction conditions (e.g., the Tf₂O/2-chloropyridine system).[6] Reduce the reaction time and monitor progress closely by TLC or LC-MS.[3] |
| The substrate is unstable under the strongly acidic conditions of the reaction.[6] | Consider alternative synthetic routes that do not require harsh acidic conditions.[6] | |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring.[6] | This is influenced by the substitution pattern. Modification of activating or directing groups on the starting material may be required to favor the desired cyclization position.[6][7] |
| Significant Styrene Byproduct Formation | The intermediate is undergoing a retro-Ritter reaction.[7] | Employ milder conditions with Tf₂O.[6] Alternatively, use an oxalyl chloride-based procedure to form a more stable intermediate that is less prone to fragmentation.[8][9] |
Data Presentation
Table 1: Comparison of Common Dehydrating Agents for Bischler-Napieralski Cyclization
| Reagent System | Typical Temperature | Advantages | Disadvantages |
| POCl₃ | Reflux (e.g., Toluene, Acetonitrile) | Widely available, effective for many substrates.[4][8] | May not be potent enough for deactivated systems; can require high temperatures leading to side reactions.[6] |
| P₂O₅ in POCl₃ | Reflux | More potent than POCl₃ alone; effective for less reactive substrates.[4][6][8] | Harsh conditions can lead to degradation of sensitive molecules.[6] |
| Tf₂O / 2-chloropyridine | -20 °C to 0 °C | Milder conditions, often provides higher yields, suitable for a wider range of acid-sensitive substrates.[3][6] | Reagents are more expensive than classical options. |
| Polyphosphoric Acid (PPA) | Elevated Temperatures | Effective dehydrating agent.[3] | Can be difficult to work with due to high viscosity; requires high temperatures. |
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and may require optimization.
-
Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Solvent Addition: Add an anhydrous solvent such as toluene or acetonitrile.[3]
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition can be exothermic, and cooling in an ice bath may be necessary.[3]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. Reaction times can vary significantly (1 to 24 hours).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid.[3]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).[3]
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]
Protocol 2: Milder, High-Yield Synthesis using Triflic Anhydride (Tf₂O)
This modern protocol is suitable for a wider range of substrates and often provides higher yields.[6]
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[6]
-
Base Addition: Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv) to the solution.[3]
-
Reagent Addition: Cool the mixture to -20 °C. Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.[3][6]
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[6]
-
Workup & Purification: Quench the reaction, perform an aqueous workup, extract with an organic solvent, and purify the crude product as described in Protocol 1.
Visualizations
Caption: Experimental workflow for synthesis and troubleshooting.
Caption: Logical map of common yield issues and their solutions.
References
- 1. biocat.com [biocat.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
Technical Support Center: Purification of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification challenges of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. It addresses common issues through troubleshooting guides and frequently asked questions, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why can this compound and its derivatives be challenging to purify?
The purification of isoquinolinone derivatives can be complex due to their inherent chemical properties:
-
Basicity: The presence of the nitrogen atom in the isoquinolinone core can lead to basicity. This can cause strong interactions with the acidic silanol groups on standard silica gel stationary phases during column chromatography, resulting in poor separation, peak tailing, and sometimes irreversible adsorption of the compound onto the column.[1][2]
-
Polarity: The hydroxyl (-OH) and amide groups impart significant polarity to the molecule. This may necessitate the use of highly polar solvent systems for elution, which can sometimes lead to issues with solubility and separation from polar impurities.
-
Potential for Isomeric Impurities: Synthetic routes can sometimes produce regioisomers, such as 7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one, which have very similar physical and chemical properties, making them difficult to separate using standard purification techniques.[3]
-
Sensitivity and Degradation: The phenolic hydroxyl group can be susceptible to oxidation, especially if exposed to air, light, or basic conditions for extended periods, leading to the formation of colored impurities.[4]
Q2: What are the common types of impurities encountered during the synthesis of isoquinolinones?
Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
Reaction By-products: These can include isomers or products from competing reaction pathways. For example, in syntheses involving cyclization, "abnormal" cyclization can lead to regioisomeric products.[4]
-
Intermediates: In multi-step syntheses, incomplete conversion can leave residual intermediates in the crude product. For instance, in some routes, the 3,4-dihydro-1(2H)-isoquinolinone is an intermediate that can contaminate the final product if oxidation is incomplete.[4]
-
Degradation Products: The target compound may degrade during the reaction or work-up. Hydroxylation or oxidation can occur, especially with exposure to air or heat.[4]
-
Residual Solvents: Solvents used in the reaction or extraction may be present in the crude product.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product and quantifying impurities. A reversed-phase C18 column is typically effective.[4]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to help identify the molecular weights of any impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR are powerful for confirming the structure of the final product and for elucidating the structures of unknown impurities, which is particularly useful for distinguishing between isomers.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile impurities like residual solvents.[4]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low or No Recovery After Silica Gel Column Chromatography
| Potential Cause | Troubleshooting Steps & Solutions |
| Irreversible Adsorption | 1. Add a Basic Modifier: Add 0.1-1% triethylamine or ammonia to the mobile phase to neutralize the acidic silanol groups on the silica gel.[1] 2. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or an amine-functionalized silica column.[1][2] 3. Use Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase may provide better recovery. |
| Product Degradation on Column | 1. Work Quickly and at Low Temperature: Perform the chromatography as quickly as possible and consider running the column in a cold room or with a cooling jacket. 2. Use Degassed Solvents: Degassing solvents can help prevent oxidation of the sensitive hydroxyl group. |
| Compound is Too Polar to Elute | 1. Increase Mobile Phase Polarity: Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol system. 2. Consider a Different Solvent System: Try alternative solvent systems such as ethyl acetate/heptane or acetone/dichloromethane. |
Issue 2: Poor Separation from Impurities
| Potential Cause | Troubleshooting Steps & Solutions |
| Co-elution of Impurities | 1. Optimize the Solvent System: Try different solvent combinations to improve selectivity. A shallow gradient elution can often provide better resolution than an isocratic elution.[2] 2. Change the Stationary Phase: If normal phase silica is not providing adequate separation, try reversed-phase HPLC, which separates compounds based on different principles (hydrophobicity). |
| Presence of Isomeric Impurities | 1. High-Resolution Chromatography: Preparative HPLC is often necessary to separate isomers with very similar polarities. 2. Recrystallization: If a suitable solvent can be found, fractional crystallization may be effective in separating isomers. |
Issue 3: Difficulty with Crystallization
| Potential Cause | Troubleshooting Steps & Solutions |
| High Solubility in the Chosen Solvent | 1. Solvent Screening: Test a variety of solvents and solvent mixtures to find one in which the compound is soluble when hot but poorly soluble when cold. 2. Use an Anti-Solvent: Dissolve the compound in a minimum amount of a good solvent, and then slowly add an "anti-solvent" (in which the compound is insoluble) until turbidity is observed. Then, cool the mixture. |
| Oiling Out Instead of Crystallizing | 1. Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.[2] 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. 3. Seed Crystals: If available, add a small crystal of the pure compound to induce crystallization. |
Quantitative Data Summary
The following table summarizes purification data found in the literature for similar compounds. Note that specific yields and purities will be highly dependent on the reaction conditions and the purification method employed.
| Compound | Purification Method | Initial Purity | Final Purity | Yield | Reference |
| 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Extraction with Ethyl Acetate | Not Specified | 94.3% (by HPLC) | 92.7% | [5] |
| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | Recrystallization from Methanol/Water | ~98% | 99.5% (by HPLC) | 61.3% | [3] |
| 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril | Recrystallization from Cyclohexane | Not Specified | 98.05% (by HPLC) | 55% | [6] |
Experimental Protocols
Protocol 1: Purification by Extraction and Solvent Evaporation
This protocol is adapted from the synthesis of a similar compound, 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one, and can be used as a starting point for the purification of the crude product from a reaction mixture.[5]
Objective: To isolate the crude product from an aqueous reaction mixture.
Methodology:
-
Cooling: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Quenching: Add water to the reaction mixture. The amount of water can be approximately 0.7 times the volume of the reactant solution.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate. For example, extract four times with a volume of ethyl acetate equal to the volume of the aqueous layer each time.[5]
-
Combine and Dry: Combine all the organic layers. Dry the combined organic phase over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting residue under vacuum to obtain the crude solid product. This product can then be further purified by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for purification.
Caption: Troubleshooting low yield in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 6. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Welcome to the technical support center for the synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of the 3,4-dihydro-2H-isoquinolin-1-one core structure are the Bischler-Napieralski and Pictet-Spengler reactions. Due to the presence of the reactive phenolic hydroxyl group in the target molecule, a common strategy involves the use of a protected starting material, such as a 3-methoxyphenylethylamine derivative, followed by demethylation in the final step. An alternative approach could involve a Curtius rearrangement of a corresponding substituted 3-phenylpropenoyl azide, followed by cyclization and hydrogenation.[1]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors. In the context of a Bischler-Napieralski or Pictet-Spengler type reaction, incomplete cyclization is a common issue. This can be due to insufficient activation of the aromatic ring or suboptimal reaction conditions. The presence of the electron-donating hydroxyl (or methoxy) group at the meta position should facilitate the electrophilic aromatic substitution, but issues with the dehydrating agent in a Bischler-Napieralski reaction or the acid catalyst in a Pictet-Spengler reaction can still lead to low conversion.[2][3] Another significant cause of low yield is the formation of side products, which are addressed in the troubleshooting section.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What could these be?
A3: The presence of multiple spots on TLC indicates a mixture of compounds, which could include unreacted starting materials, the desired product, and various side products. Common side products in the synthesis of isoquinolinones include regioisomers (where cyclization occurs at a different position on the aromatic ring), products of O-alkylation if a free hydroxyl group is present and an alkylating agent is used, or byproducts from reactions like the retro-Ritter reaction in the case of the Bischler-Napieralski synthesis.[4]
Troubleshooting Guide
Problem 1: Formation of Regioisomers
Question: My NMR analysis suggests the presence of an isomeric product in addition to the desired this compound. How can I avoid this?
Answer: The formation of regioisomers is a known challenge in the cyclization of meta-substituted phenylethylamines. The hydroxyl (or methoxy) group at the 3-position directs the electrophilic cyclization to the ortho and para positions. While cyclization to the position that will result in the 5-hydroxy isomer is generally favored, some cyclization can occur at the alternative ortho position, leading to the 7-hydroxy isomer.
Mitigation Strategies:
-
Choice of Cyclization Agent: The choice and strength of the acid catalyst or dehydrating agent can influence the regioselectivity. It is recommended to screen different agents (e.g., PPA, POCl₃, Eaton's reagent) to find the optimal conditions for the desired isomer.
-
Temperature Control: Reaction temperature can also affect the product distribution. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.
-
Starting Material Modification: In some cases, introducing a blocking group at the undesired cyclization position on the starting material, which can be removed later, can ensure high regioselectivity.
Problem 2: O-Alkylation of the Phenolic Hydroxyl Group
Question: I am attempting the synthesis without a protecting group on the hydroxyl function and I am seeing a byproduct with a higher molecular weight. Could this be from O-alkylation?
Answer: Yes, if your reaction conditions involve any potential alkylating agents (e.g., from the solvent or reagents), the nucleophilic phenolic hydroxyl group can undergo O-alkylation. This is a common side reaction when working with unprotected phenols.
Mitigation Strategies:
-
Use of a Protecting Group: The most effective way to prevent O-alkylation is to protect the hydroxyl group, for example, as a methyl ether (methoxy group). The methoxy group is generally stable under the conditions of Bischler-Napieralski and Pictet-Spengler reactions and can be cleaved in a subsequent step using reagents like BBr₃ or HBr to yield the final hydroxylated product.
-
Careful Selection of Reagents and Solvents: If proceeding without a protecting group, ensure that all reagents and solvents are free from any potential alkylating impurities.
Problem 3: Retro-Ritter Reaction Byproduct in Bischler-Napieralski Synthesis
Question: In my Bischler-Napieralski reaction to synthesize the dihydroisoquinoline intermediate, I am observing a significant amount of a styrene-like byproduct. What is this and how can I minimize it?
Answer: This is a classic side reaction in the Bischler-Napieralski synthesis known as the retro-Ritter reaction. The nitrilium ion intermediate can fragment to form a stable styrene derivative.[4]
Mitigation Strategies:
-
Use of a Corresponding Nitrile Solvent: Performing the reaction in a nitrile solvent that corresponds to the eliminated nitrile can shift the equilibrium away from the retro-Ritter product.[2]
-
Milder Reaction Conditions: Employing milder dehydrating agents and lower reaction temperatures can sometimes suppress this fragmentation pathway. Modern variations of the Bischler-Napieralski reaction often utilize milder reagents to avoid such side reactions.[5]
Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Synthetic Route | Cause | Mitigation Strategy |
| Regioisomer Formation (7-hydroxy isomer) | Bischler-Napieralski / Pictet-Spengler | Cyclization at the alternative ortho position on the aromatic ring. | Optimize cyclization agent and temperature; consider a blocking group strategy. |
| O-Alkylation | Any route with unprotected phenol | Reaction of the nucleophilic hydroxyl group with alkylating agents. | Protect the hydroxyl group (e.g., as a methoxy ether) prior to cyclization. |
| Retro-Ritter Reaction (Styrene byproduct) | Bischler-Napieralski | Fragmentation of the nitrilium ion intermediate. | Use a corresponding nitrile as a solvent; employ milder reaction conditions.[2][4] |
| Incomplete Cyclization | Bischler-Napieralski / Pictet-Spengler | Insufficient activation of the aromatic ring or suboptimal reaction conditions. | Use a stronger dehydrating agent/acid catalyst; increase reaction time or temperature.[3] |
Experimental Protocols
Proposed Synthesis of this compound via a Protected Intermediate
This protocol is based on a common strategy for the synthesis of phenolic isoquinolinones, involving the protection of the hydroxyl group as a methoxy ether, followed by cyclization and deprotection.
Step 1: Synthesis of N-(2-(3-methoxyphenyl)ethyl)formamide
-
To a solution of 3-methoxyphenylethylamine (1 equivalent) in an appropriate solvent such as THF or dichloromethane, add ethyl formate (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude N-(2-(3-methoxyphenyl)ethyl)formamide, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Bischler-Napieralski Cyclization to 5-Methoxy-3,4-dihydroisoquinoline
-
To a solution of N-(2-(3-methoxyphenyl)ethyl)formamide (1 equivalent) in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to pH 8-9.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-methoxy-3,4-dihydroisoquinoline.
Step 3: Hydrolysis to 5-Methoxy-3,4-dihydro-2H-isoquinolin-1-one
-
The crude 5-methoxy-3,4-dihydroisoquinoline can be hydrolyzed to the corresponding lactam under aqueous acidic or basic conditions. For example, refluxing in dilute aqueous HCl can effect the hydrolysis.
-
After the reaction is complete, neutralize the solution and extract the product with an organic solvent.
-
Purify the product by crystallization or column chromatography.
Step 4: Demethylation to this compound
-
Dissolve the 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -78 °C and add boron tribromide (BBr₃) (1.5-2 equivalents) dropwise.
-
Allow the reaction to stir at low temperature for a few hours and then warm to room temperature, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with a suitable organic solvent.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
Visual Troubleshooting and Workflow
References
"stability of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. The information is designed to address common issues encountered during experimental work involving this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains a lactam ring and a phenolic hydroxyl group, which are susceptible to hydrolysis and oxidation, respectively.
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, it is recommended to prepare concentrated stock solutions in a suitable anhydrous organic solvent such as DMSO or ethanol. These stock solutions should be stored in tightly sealed vials at -20°C or below and protected from light. For aqueous solutions, it is best to prepare them fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C.
Q3: My solution of this compound is changing color. What could be the cause?
A3: A color change, often to a yellowish or brownish hue, is typically indicative of degradation, specifically oxidation of the phenolic hydroxyl group. This process can be accelerated by exposure to air (oxygen), light, or basic pH conditions. Ensure your solutions are prepared with deoxygenated solvents and are protected from light to minimize oxidative degradation.
Q4: Which analytical methods are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for monitoring the stability of this compound. This method can separate the parent compound from its potential degradation products, allowing for accurate quantification of its concentration over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for the identification of degradation products.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in Aqueous Buffer
-
Possible Cause: The pH of your aqueous solution may be promoting the degradation of the compound. Lactam rings can be susceptible to hydrolysis under strongly acidic or basic conditions. The phenolic group's reactivity also changes with pH.
-
Troubleshooting Steps:
-
pH Profiling: Conduct a preliminary experiment to assess the stability of the compound in different pH buffers (e.g., pH 3, 5, 7.4, 9) over the time course of your experiment.
-
Buffer Selection: Use a buffer system that maintains a pH where the compound is most stable.
-
Fresh Preparations: Always prepare fresh working solutions from a frozen, concentrated stock solution immediately before each experiment.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Inconsistent results can arise from the variable degradation of the compound due to differences in solution preparation, storage time, or exposure to light and temperature.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the protocol for preparing and handling solutions of the compound is strictly followed in every experiment.
-
Control for Light Exposure: Protect solutions from light at all stages of the experiment by using amber vials or covering containers with aluminum foil.
-
Time-Course Stability Check: Perform a time-course stability test in your specific experimental medium to understand the degradation kinetics. This will help you define a time window within which your experiments should be completed.
-
Data on Solution Stability
Table 1: pH-Dependent Stability of this compound
| pH | Buffer System | Temperature (°C) | Initial Concentration (µM) | % Remaining after 24h |
| 3.0 | Citrate Buffer | 25 | 100 | User Data |
| 5.0 | Acetate Buffer | 25 | 100 | User Data |
| 7.4 | Phosphate Buffer | 25 | 100 | User Data |
| 9.0 | Borate Buffer | 25 | 100 | User Data |
Table 2: Temperature Stability of this compound in pH 7.4 Buffer
| Temperature (°C) | Incubation Time (h) | Initial Concentration (µM) | % Remaining |
| 4 | 48 | 100 | User Data |
| 25 | 48 | 100 | User Data |
| 37 | 48 | 100 | User Data |
| 50 | 48 | 100 | User Data |
Table 3: Photostability of this compound in Solution
| Condition | Light Source | Exposure Duration (h) | Initial Concentration (µM) | % Remaining |
| Dark Control | N/A | 24 | 100 | User Data |
| Light Exposed | ICH Option 2 | 24 | 100 | User Data |
Experimental Protocols
The following are generalized protocols for forced degradation studies, as recommended by ICH guidelines, to determine the intrinsic stability of this compound.[1][2][3]
1. Acid and Base Hydrolysis
-
Objective: To determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.[1]
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For acid hydrolysis, add an equal volume of 0.1 M HCl. For base hydrolysis, add an equal volume of 0.1 M NaOH.[1]
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[4]
-
At each time point, withdraw an aliquot, neutralize it (with 0.1 M NaOH for the acid sample, and 0.1 M HCl for the base sample), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound.
-
2. Oxidative Degradation
-
Objective: To evaluate the compound's sensitivity to oxidation.
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound solution.
-
Incubate the mixture at room temperature for a defined period, protected from light.
-
At various time points, withdraw aliquots and quench the reaction if necessary (e.g., by adding sodium bisulfite).
-
Analyze the samples by HPLC to determine the extent of degradation.
-
3. Thermal Degradation
-
Objective: To assess the effect of elevated temperatures on the compound's stability.[3]
-
Protocol:
-
Store the solid compound in a controlled temperature oven at elevated temperatures (e.g., 60°C, 80°C) for a specified duration.[3]
-
For solutions, incubate at elevated temperatures as described in Table 2.
-
At the end of the incubation period, dissolve the solid compound or dilute the solution and analyze by HPLC.
-
4. Photostability Testing
-
Objective: To determine if the compound is degraded upon exposure to light.[5]
-
Protocol:
-
Expose a solution of the compound to a light source as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
-
A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature conditions.[5]
-
After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Hypothetical Signaling Pathway Inhibition.
References
Technical Support Center: Optimizing Synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. The guidance focuses on the widely applicable Bischler-Napieralski reaction, addressing common challenges and offering optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective method is the Bischler-Napieralski reaction. This involves the intramolecular cyclization of a β-arylethylamide, specifically an N-acylated derivative of 2-(3-hydroxyphenyl)ethylamine. Due to the reactivity of the free hydroxyl group under acidic conditions, a common strategy involves a two-step process:
-
Cyclization of an N-acylated 2-(3-methoxyphenyl)ethylamine to form 7-methoxy-3,4-dihydro-2H-isoquinolin-1-one. The methoxy group is an electron-donating group that facilitates the reaction.
-
Deprotection (demethylation) of the methoxy group to yield the final 5-hydroxy product.
Q2: Why is direct cyclization of the N-acylated 2-(3-hydroxyphenyl)ethylamine challenging?
A2: The free hydroxyl group can lead to side reactions under the strongly acidic conditions of the Bischler-Napieralski reaction. These can include O-acylation by the dehydrating agent (e.g., phosphorylation with POCl₃) or polymerization, which can significantly lower the yield of the desired product. Using a protected hydroxyl group, such as a methoxy ether, circumvents these issues.
Q3: What are the key reagents for the Bischler-Napieralski reaction in this context?
A3: The reaction is an intramolecular electrophilic aromatic substitution that requires a dehydrating agent to activate the amide for cyclization. Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). For electron-rich aromatic rings, such as the one in the precursor to our target molecule, POCl₃ is often sufficient.
Q4: How does the hydroxyl/methoxy group influence the regioselectivity of the cyclization?
A4: The hydroxyl or methoxy group at the meta-position to the ethylamine side chain is an ortho-, para-director for electrophilic aromatic substitution. Therefore, the cyclization is expected to occur at the position para to the hydroxyl/methoxy group, leading to the formation of the 7-substituted isoquinolinone. The formation of the 5-hydroxy isomer as the major product from a 3-hydroxyphenylethylamine precursor is less likely due to steric hindrance and the strong directing effect of the activating group.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction. 2. Deactivated aromatic ring (less likely with the hydroxy/methoxy group). 3. Suboptimal dehydrating agent. 4. Degradation of starting material or product. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the starting material is pure. 3. For less reactive substrates, a stronger dehydrating agent like P₂O₅ in refluxing POCl₃ may be required. 4. Consider milder reaction conditions, such as using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine at lower temperatures. |
| Formation of Multiple Products | 1. Undesired regiochemistry of cyclization. 2. Side reactions involving the hydroxyl group (if unprotected). 3. Retro-Ritter reaction leading to a styrene derivative. | 1. Confirm the structure of the product using NMR and MS to verify the position of the hydroxyl group. 2. Protect the hydroxyl group as a methoxy ether prior to cyclization. 3. To minimize the retro-Ritter reaction, consider using the corresponding nitrile as a solvent to shift the equilibrium, or use a milder cyclization method. |
| Difficulty in Product Purification | 1. Presence of polymeric byproducts (tar). 2. Co-elution of starting material and product. 3. Product is highly polar. | 1. Quench the reaction mixture by carefully pouring it onto ice to precipitate the crude product and separate it from some impurities. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 3. Consider derivatization to a less polar compound for purification, followed by deprotection. |
| Incomplete Demethylation | 1. Ineffective demethylating agent. 2. Insufficient reaction time or temperature. | 1. Common demethylating agents for aryl methyl ethers include boron tribromide (BBr₃), hydrobromic acid (HBr), and trimethylsilyl iodide (TMSI). Select a reagent compatible with other functional groups. 2. Monitor the reaction by TLC until the starting material is fully consumed. |
Experimental Protocols
Step 1: Synthesis of 7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one
This protocol is based on general procedures for the Bischler-Napieralski reaction of electron-rich phenylethylamides.
Materials:
-
N-formyl-2-(3-methoxyphenyl)ethylamine
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-formyl-2-(3-methoxyphenyl)ethylamine (1 equivalent) in anhydrous acetonitrile, add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80-85 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of this compound (Demethylation)
This is a general procedure for the demethylation of an aryl methyl ether using Boron Tribromide (BBr₃).
Materials:
-
7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one
-
Boron tribromide (BBr₃) solution in dichloromethane
-
Dichloromethane (anhydrous)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 7-methoxy-3,4-dihydro-2H-isoquinolin-1-one (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of BBr₃ in dichloromethane (1.1-1.5 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation
Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Reaction
| Dehydrating Agent | Typical Conditions | Substrate Suitability | Potential Issues |
| POCl₃ | Reflux in acetonitrile or neat | Electron-rich phenylethylamides | Can be harsh, may lead to side reactions |
| P₂O₅ in POCl₃ | Reflux | Electron-deficient or neutral phenylethylamides | Very strong, can cause charring |
| Polyphosphoric Acid (PPA) | High temperatures (e.g., 150 °C) | General applicability | High viscosity, difficult workup |
| Tf₂O / 2-chloropyridine | -20 °C to room temperature | Broad, including sensitive substrates | Reagents can be expensive |
Table 2: Representative Yields for Bischler-Napieralski Cyclization
| Substrate | Activating Group | Dehydrating Agent | Yield (%) |
| N-formyl-2-phenylethylamine | None | POCl₃/P₂O₅ | Moderate |
| N-formyl-2-(3-methoxyphenyl)ethylamine | 3-Methoxy | POCl₃ | Good to Excellent |
| N-formyl-2-(3-hydroxyphenyl)ethylamine | 3-Hydroxy | POCl₃ | Low to Moderate (potential for side reactions) |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Visualizations
"troubleshooting inconsistent results in biological assays with 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one"
Welcome to the technical support center for researchers utilizing 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one and its derivatives in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, helping you achieve more consistent and reliable results.
General Troubleshooting
Q1: Why am I observing high variability in my IC50 values between experiments?
Inconsistent IC50 values are a frequent challenge and can stem from multiple sources.[1][2] Key factors to consider include:
-
Cell-Based Assay Variability:
-
Cell Line Authenticity and Passage Number: Ensure cell lines are authenticated (e.g., via STR profiling) and use a consistent and low passage number, as prolonged culturing can alter cellular characteristics.
-
Cell Density: The density of cells at the time of treatment can significantly impact results. Always seed the same number of cells and ensure even distribution across wells.
-
Genetic Drift: The genetic background of your cell line, especially the status of DNA repair pathways (e.g., BRCA1/2 mutations for PARP inhibitor assays), is critical for sensitivity.[1]
-
-
In Vitro (Biochemical) Assay Variability:
-
Reagent Consistency: Use the same lot of enzymes, substrates, and buffers across all experiments. Lot-to-lot variation in enzyme activity is a common source of inconsistency.[2]
-
ATP Concentration (for Kinase Assays): For ATP-competitive inhibitors, the concentration of ATP relative to its Km for the kinase is crucial. It is recommended to use an ATP concentration equal to the Km for the specific enzyme to obtain comparable IC50 values.[3]
-
DMSO Concentration: Keep the final concentration of the vehicle (typically DMSO) constant across all wells, ideally below 1%, as higher concentrations can affect enzyme activity.[2]
-
-
Compound Stability and Handling:
-
Stock Solution Integrity: Ensure your compound stock solution is properly stored to prevent degradation. Perform regular quality control checks.
-
Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors. Use calibrated pipettes and proper techniques.
-
Table 1: Troubleshooting Checklist for Inconsistent IC50 Values
| Parameter | Recommendation | Rationale |
| Cell Line | Authenticate via STR profiling; use consistent passage number. | Ensures consistent genetic background and phenotype. |
| Cell Seeding | Maintain consistent cell density and even distribution. | Affects growth rate and compound sensitivity. |
| Reagents | Use single lots of enzymes, substrates, and buffers. | Minimizes variability from reagent activity.[2] |
| ATP Conc. | For kinase assays, use ATP at Km. | Critical for comparing ATP-competitive inhibitors.[3] |
| DMSO Conc. | Keep final concentration low and constant (e.g., <0.5%). | High concentrations can inhibit enzyme activity.[2] |
| Pipetting | Calibrate pipettes regularly; use reverse pipetting for viscous liquids. | Ensures accurate and reproducible compound dilutions. |
| Incubation Time | Adhere to a consistent incubation time for all experiments. | Time-dependent effects can alter IC50 values.[1] |
PARP Inhibitor Assay-Specific Troubleshooting
The 3,4-dihydroisoquinolin-1-one scaffold is a core component of several PARP inhibitors. If you are testing a derivative for PARP inhibition, the following issues may arise.
Q2: My compound shows PARP inhibition in a biochemical assay but has low potency in a cell-based assay. What could be the reason?
This discrepancy is common and can be attributed to several factors:
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Cellular Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.
-
High Cellular NAD+ Levels: PARP enzymes utilize NAD+ as a substrate.[1] High intracellular concentrations of NAD+ can outcompete the inhibitor, leading to a rightward shift in the dose-response curve.
Q3: What is "PARP trapping" and how does it influence my results?
PARP trapping is a critical mechanism for many PARP inhibitors. It refers to the stabilization of the PARP enzyme on the DNA, which prevents its dissociation after DNA repair. This trapped PARP-DNA complex is itself a cytotoxic lesion that can lead to replication fork collapse and cell death, especially in cells with deficient homologous recombination repair.[1][2]
The trapping efficiency of an inhibitor can be more strongly correlated with its anticancer activity than its enzymatic inhibitory potency alone.[2] If your assay only measures enzymatic inhibition, you may be underestimating the compound's cellular cytotoxicity.
Diagram 1: General Workflow for a Cell-Based PARP Inhibitor Assay
Caption: General workflow for a cell-based PARP inhibitor assay.
In Vitro Kinase Assay-Specific Troubleshooting
Q4: My kinase assay is showing high background noise. What are the possible causes?
High background can obscure your signal and lead to unreliable data. Potential causes include:
-
Compound Interference: The test compound itself may be fluorescent or colored, interfering with optical assay readouts.[2][4] Run a control with the compound alone (no enzyme or substrate) to check for this.
-
Contaminated Reagents: Buffers, enzymes, or substrates might be contaminated. Prepare fresh reagents and ensure proper storage.
-
Autophosphorylation: Some kinases exhibit significant autophosphorylation, which can contribute to the signal.[3] This is particularly problematic in assays that measure total ATP consumption (e.g., luciferase-based assays) as they do not distinguish between substrate and autophosphorylation.[3]
-
Non-specific Antibody Binding: In ELISA-based formats, insufficient washing or blocking can lead to non-specific binding of detection antibodies.[2]
Diagram 2: Troubleshooting High Background in Kinase Assays
Caption: Decision tree for troubleshooting high background signals.
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., Sulforhodamine B - SRB)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the this compound derivative to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Cell Fixation: Gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[1]
-
Washing: Wash the plates five times with water and allow them to air dry completely.[1]
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.
-
Wash and Solubilize: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1] After drying, add 10 mM Tris base solution to each well to solubilize the bound dye.[1]
-
Readout: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the IC50 value from the dose-response curve.
Protocol 2: In Vitro PARP Enzymatic Assay
-
Plate Preparation: Use a 96-well plate coated with histones (the protein substrate for PARP).
-
Reagent Preparation: Prepare solutions of the PARP enzyme, biotinylated NAD+, and the test compound dilutions.
-
Reaction Mixture: Add the PARP enzyme and the test compound to the wells and incubate briefly.
-
Initiate Reaction: Add biotinylated NAD+ to all wells to start the enzymatic reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Washing: Wash the plate to remove unreacted NAD+.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose chains attached to the histones. Incubate and then wash again.
-
Signal Generation: Add an HRP substrate (e.g., TMB) to generate a colorimetric or chemiluminescent signal.
-
Readout: Measure the absorbance or luminescence using a plate reader.
-
Analysis: The signal is proportional to PARP activity. Calculate the percent inhibition for each compound concentration and determine the IC50.
Table 2: Hypothetical Comparative Data for a Quinolinone Derivative
| Assay Type | Parameter | Value | Notes |
| PARP1 Enzymatic Assay | IC50 | 85 nM | Measures direct inhibition of the enzyme. |
| PARP Trapping Assay | DC50 | 350 nM | Measures the concentration to trap 50% of PARP. |
| Cell Viability (BRCA1-/-) | IC50 | 150 nM | High sensitivity due to HR deficiency. |
| Cell Viability (BRCA1+/+) | IC50 | >10 µM | Low sensitivity in HR-proficient cells. |
| Kinase Panel (468 kinases) | % Inhibition @ 1µM | <10% for 98% of kinases | Suggests high selectivity for PARP. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"solubility issues of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one in biological media"
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one in biological media. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the inherent properties of this compound that may contribute to its poor solubility in aqueous biological media?
A1: The limited aqueous solubility of this compound can be attributed to its molecular structure. The isoquinolinone core is a bicyclic aromatic system, which is largely hydrophobic. While the hydroxyl (-OH) and amide groups provide some polarity, strong intermolecular forces, such as hydrogen bonding and π-π stacking in the solid state, can make it energetically unfavorable for water molecules to effectively solvate individual molecules, thus limiting its solubility in aqueous solutions.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound. It is crucial to use anhydrous DMSO, as water content can lower the solubility of the compound in the stock solution over time.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays, and why is it important?
A3: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and not exceeding 1%. High concentrations of DMSO can impact cell viability, membrane permeability, and the activity of various enzymes, leading to unreliable experimental results.
Q4: How can I determine the kinetic solubility of this compound in my specific biological medium?
A4: A kinetic solubility assay can be performed by preparing a high-concentration stock solution of the compound in DMSO and then making serial dilutions into your biological medium. The solubility can be assessed by visual inspection for precipitation or, more quantitatively, by techniques like nephelometry (light scattering) or by centrifuging the samples, followed by measuring the concentration of the compound in the supernatant using UV-spectroscopy or LC-MS. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q5: Are there alternative methods to enhance the solubility of this compound for in vivo studies?
A5: Yes, for in vivo applications, several formulation strategies can be employed. These include the use of co-solvents (e.g., polyethylene glycol, propylene glycol), complexation with cyclodextrins (like hydroxypropyl-β-cyclodextrin), or creating solid dispersions with hydrophilic polymers. The choice of method depends on the required dose, the route of administration, and the toxicological profile of the excipients.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Media
-
Question: I prepared a 50 mM stock solution of this compound in DMSO. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this?
-
Answer: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to precipitate.
-
Solutions:
-
Decrease the Final Concentration: Your target concentration may be too high. Determine the maximum kinetic solubility in your medium beforehand.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. Add the stock solution dropwise into the vortexing media to ensure rapid dispersal.
-
Use Pre-warmed Media: Adding the compound to media at 37°C can sometimes improve solubility compared to cold media.[1]
-
Lower the Stock Concentration: Preparing a less concentrated DMSO stock (e.g., 10 mM) may allow for a more gradual dilution into the aqueous phase.
-
-
Issue 2: Compound Precipitates in the Incubator Over Time
-
Question: My media containing this compound is clear initially, but after several hours or a day at 37°C, I observe a crystalline precipitate. What could be the cause?
-
Answer: This delayed precipitation can be due to several factors related to the stability of the supersaturated solution or changes in the media itself.
-
Solutions:
-
Metastable Supersaturation: The initial clear solution might be a supersaturated state that is not thermodynamically stable. Over time, the compound crystallizes out. The only solution is to work at or below the true equilibrium solubility.
-
pH Shift: Cellular metabolism can cause a decrease in the pH of the culture medium, which could potentially alter the solubility of your compound. Ensure your medium is well-buffered and consider changing it more frequently.
-
Interaction with Media Components: The compound may slowly interact with components in the serum or media, forming less soluble complexes.
-
Evaporation: Evaporation from the culture plates can increase the compound's concentration over its solubility limit. Ensure proper humidification in the incubator.
-
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents and Buffers
| Solvent/Medium | Temperature (°C) | Estimated Solubility (µg/mL) | Estimated Solubility (µM) | Notes |
| DMSO | 25 | >10,000 | >61,300 | High solubility is expected. |
| Ethanol | 25 | ~500 - 1,000 | ~3,065 - 6,130 | Moderate solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | <10 | <61.3 | Poor aqueous solubility is typical for this class of compounds. |
| Cell Culture Medium (e.g., DMEM) + 10% FBS | 37 | 10 - 50 | 61.3 - 306.5 | Serum proteins can sometimes slightly improve the apparent solubility. |
Disclaimer: The values in this table are estimates based on the general properties of similar chemical structures and should be experimentally verified for your specific lot of compound and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Biological Media
Objective: To determine the concentration at which this compound begins to precipitate from a biological medium when diluted from a DMSO stock.
Materials:
-
This compound
-
Anhydrous DMSO
-
Biological medium of interest (e.g., PBS, DMEM)
-
96-well microplate (clear bottom)
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (nephelometer) or UV-Vis absorbance
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a Serial Dilution Plate: In a 96-well plate, perform a serial 2-fold dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Transfer to Assay Plate: Transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a new 96-well plate.
-
Add Biological Medium: Rapidly add a larger volume (e.g., 198 µL) of the pre-warmed (37°C) biological medium to each well to achieve the final desired compound concentrations (this will result in a final DMSO concentration of 1%).
-
Incubate and Read:
-
Immediately after adding the medium, shake the plate for 2 minutes.
-
Measure the turbidity at a suitable wavelength (e.g., 620 nm) at time zero.
-
Incubate the plate at 37°C for a relevant time period (e.g., 2 hours or 24 hours).
-
After incubation, shake the plate again and measure the turbidity.
-
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control (DMSO in media).
Protocol 2: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a solution of this compound with enhanced aqueous solubility using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).
-
Add Compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibrate: Tightly seal the container and stir the suspension vigorously at room temperature for 24-48 hours to allow for complex formation and to reach equilibrium.
-
Separate Undissolved Compound: Transfer the suspension to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved compound.
-
Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Determine Concentration: The concentration of the dissolved compound in the filtrate can be determined by a suitable analytical method like UV-Vis spectrophotometry or HPLC. This concentration represents the enhanced solubility in the presence of HP-β-CD.
Visualizations
References
Technical Support Center: Scale-Up Synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scale-up synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth transition from laboratory to pilot-scale production.
Troubleshooting Guides
This section addresses common issues encountered during the scale-up synthesis of this compound, categorized by the synthetic route.
Route 1: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a common method for synthesizing dihydroisoquinoline skeletons. However, scaling up this reaction can present several challenges.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | - Insufficiently activated aromatic ring: The electron-donating hydroxy group may not be sufficient to drive the reaction under standard conditions. - Decomposition of starting material or product: Prolonged exposure to high temperatures and strong acids can lead to degradation. - Incomplete reaction: The reaction time may be too short or the temperature too low for the reaction to go to completion on a larger scale. | - Use a stronger dehydrating agent: A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) can be more effective for less reactive substrates. - Optimize reaction time and temperature: Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction endpoint and avoid unnecessary heating. - Consider milder conditions: For sensitive substrates, using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can allow for lower reaction temperatures. |
| Formation of Styrene Side-Product | - Retro-Ritter reaction: The intermediate nitrilium ion can fragment to form a stable styrene derivative, especially if the resulting conjugated system is favorable. | - Use a nitrile solvent: Performing the reaction in a nitrile solvent that corresponds to the eliminated nitrile can shift the equilibrium away from the styrene byproduct. - Employ an N-acyliminium intermediate: A modified procedure using oxalyl chloride can form an N-acyliminium intermediate that is less prone to fragmentation. |
| Exotherm and Poor Temperature Control | - Poor heat transfer: The lower surface-area-to-volume ratio in large reactors can lead to inefficient heat dissipation and localized hotspots. | - Controlled reagent addition: Add the dehydrating agent (e.g., POCl₃) slowly and sub-surface while carefully monitoring the internal temperature. - Adequate cooling: Ensure the reactor's cooling system is capable of handling the reaction exotherm. - Dilution: Running the reaction at a lower concentration can aid in heat dissipation, though this may affect reaction kinetics. |
| Difficult Product Isolation/Purification | - Formation of emulsions during workup: The presence of acidic reagents and tars can complicate phase separation. - Product degradation on silica gel: The acidic nature of silica gel can lead to the decomposition of the product during column chromatography. | - Careful quenching: Slowly add the reaction mixture to a well-stirred, cooled basic solution (e.g., aqueous sodium bicarbonate or ammonium hydroxide) to neutralize the acid. - Alternative purification methods: Consider crystallization or recrystallization as a milder alternative to column chromatography for purification on a larger scale. |
Route 2: Curtius Rearrangement Followed by Reduction
For large-scale synthesis, a route involving the Curtius rearrangement to form an isoquinolin-1-one, followed by reduction, is often recommended as it can circumvent the harsh acidic conditions of the Bischler-Napieralski reaction.[1]
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield in Curtius Rearrangement | - Incomplete formation of the acyl azide. - Inefficient thermal cyclization of the isocyanate. | - Ensure complete conversion to the acyl chloride before adding the azide source. - Use a high-boiling point solvent (e.g., diphenyl ether) and a catalytic amount of a base like tributylamine to facilitate the cyclization. - Monitor the reaction temperature closely to ensure it is sufficient for the rearrangement and cyclization to occur. |
| Incomplete Reduction of the Isoquinolin-1-one | - Catalyst poisoning or deactivation. - Insufficient hydrogen pressure or reaction time. | - Use a fresh, high-quality catalyst (e.g., Palladium on carbon). - Ensure the substrate is free of impurities that could poison the catalyst. - Optimize hydrogen pressure and reaction time based on in-process monitoring. |
| Side Reactions During Reduction | - Over-reduction of the aromatic ring. | - Carefully control the reaction conditions (temperature, pressure, and reaction time) to selectively reduce the double bond in the heterocyclic ring. |
| Difficult Purification of the Final Product | - Presence of unreacted starting material or catalyst residues. | - Filter the reaction mixture carefully to remove the catalyst. - Employ crystallization or recrystallization to purify the final product and remove any remaining starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are the management of exothermic reactions, especially in the Bischler-Napieralski route, and the handling of hazardous reagents like phosphorus oxychloride and sodium azide. It is crucial to have adequate cooling capacity, controlled reagent addition protocols, and appropriate personal protective equipment. A thorough process safety review should be conducted before any scale-up.
Q2: Which synthetic route is more suitable for large-scale production?
A2: While the Bischler-Napieralski reaction is a classic method, the Curtius rearrangement of a substituted 3-phenylpropenoyl azide followed by catalytic hydrogenation of the resulting 5-hydroxy-1(2H)-isoquinolinone is often recommended for larger scale synthesis due to milder conditions and potentially higher overall yields.[1]
Q3: What are the expected common impurities in the final product?
A3: Potential impurities depend on the synthetic route. For the Bischler-Napieralski route, these can include the corresponding styrene derivative from the retro-Ritter reaction and regioisomers if the cyclization is not selective. For the reduction route, unreacted 5-hydroxy-1(2H)-isoquinolinone and potentially over-reduced products could be present. Residual solvents and catalysts are also common process-related impurities.
Q4: What analytical techniques are recommended for in-process control and final product analysis?
A4: High-Performance Liquid Chromatography (HPLC) is the primary technique for monitoring reaction progress, assessing purity, and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and identification of byproducts. Mass Spectrometry (MS) is used to confirm the molecular weight of the product and impurities.
Q5: How can the final product be purified on a large scale?
A5: Large-scale purification should ideally avoid column chromatography due to cost and potential for product degradation. Crystallization or recrystallization from a suitable solvent system is the preferred method for obtaining a high-purity product.
Experimental Protocols
The following protocols are illustrative examples for the scale-up synthesis of this compound and should be optimized for specific equipment and safety considerations.
Protocol 1: Scale-Up Synthesis via Reduction of a Commercially Available Precursor
This method is based on the reduction of a commercially available 5-hydroxy-1(2H)-isoquinolinone precursor.[1]
Materials and Equipment:
| Material/Equipment | Specification |
| Reactor | Glass-lined or stainless steel, appropriately sized for the batch |
| Hydrogenator | Capable of maintaining the required pressure and temperature |
| 5-Hydroxy-1(2H)-isoquinolinone | Commercial grade, purity >98% |
| Palladium on Carbon (Pd/C) | 5% or 10% catalyst loading |
| Solvent | e.g., Ethanol, Methanol, or Ethyl Acetate |
| Hydrogen Gas | High purity |
| Filtration System | To remove the catalyst |
| Crystallizer | For product isolation |
Procedure:
-
Charging the Reactor: In a suitable reactor, charge the 5-hydroxy-1(2H)-isoquinolinone and the solvent.
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen) to remove air.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the reactor under an inert atmosphere.
-
Hydrogenation: Seal the reactor and pressurize with hydrogen gas to the desired pressure. Heat the reaction mixture to the target temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or in-process HPLC analysis until the starting material is consumed.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Filtration: Purge the reactor with an inert gas and filter the reaction mixture to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to a smaller volume.
-
Crystallization: Cool the concentrated solution to induce crystallization of the product. An anti-solvent may be added to improve the yield.
-
Isolation and Drying: Isolate the product by filtration, wash with a cold solvent, and dry under vacuum to a constant weight.
Quantitative Data (Illustrative Example):
| Parameter | Value |
| Starting Material (5-Hydroxy-1(2H)-isoquinolinone) | 10 kg |
| Solvent (Ethanol) | 100 L |
| Catalyst (10% Pd/C) | 0.5 kg |
| Hydrogen Pressure | 50-100 psi |
| Reaction Temperature | 40-60 °C |
| Reaction Time | 4-8 hours |
| Expected Yield | ~65% [1] |
| Purity (by HPLC) | >99% |
Visualizations
Experimental Workflow: Scale-Up Synthesis
Caption: Experimental workflow for the scale-up synthesis.
Troubleshooting Logic: Low Yield in Bischler-Napieralski Reaction
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Degradation Pathways of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for this compound?
Forced degradation studies, or stress testing, are crucial for several reasons:
-
To identify potential degradation products under various stress conditions such as hydrolysis, oxidation, photolysis, and heat.[1][2]
-
To elucidate the probable degradation pathways and understand the intrinsic stability of the molecule.[1][2]
-
To develop and validate a stability-indicating analytical method that can accurately quantify the drug substance in the presence of its degradants.[1][3]
-
To facilitate the development of a stable formulation and determine appropriate storage conditions.[2]
Q2: What are the typical stress conditions applied in a forced degradation study for an isoquinolinone derivative?
Based on regulatory guidelines and common practices for pharmaceutical compounds, the following stress conditions are recommended:[2][3][4]
-
Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M to 1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M to 1 M NaOH) at room or elevated temperature. The lactam ring in the isoquinolinone structure may be susceptible to base-catalyzed hydrolysis.
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically in the range of 3% to 30%.[4] The phenolic hydroxyl group and the benzylic position of the dihydroisoquinolinone ring are potential sites for oxidation.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 60-80°C).[5]
-
Photolytic Degradation: Exposing the compound, in solid or solution form, to UV and/or visible light, following ICH Q1B guidelines.[6]
Q3: What analytical techniques are most suitable for analyzing the degradation of this compound and its products?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying the parent drug from its degradation products.[1] Coupling HPLC with Mass Spectrometry (LC-MS) is highly effective for the identification and structural elucidation of the degradants. Other techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can also be used for the definitive structural characterization of isolated degradation products.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too mild. | Increase the intensity of the stressor (e.g., higher concentration of acid/base/oxidizing agent), elevate the temperature, or prolong the exposure time. A target degradation of 5-20% is generally considered appropriate.[3][7] |
| The analytical method is not sensitive enough to detect low levels of degradants. | Validate the analytical method to ensure it can detect potential degradation products at low concentrations. This includes verifying the limit of detection (LOD) and limit of quantification (LOQ). |
| The compound is inherently stable under the applied conditions. | If no degradation is observed even under harsh conditions, this indicates high stability of the molecule. It is important to document the conditions tested to demonstrate the compound's stability. |
Issue 2: Inconsistent or Irreproducible Degradation Profiles
| Possible Cause | Troubleshooting Steps |
| Variability in experimental conditions. | Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and duration of exposure. Use calibrated equipment. |
| Degradation of stock solutions. | Prepare fresh stock solutions for each experiment. If stock solutions must be stored, they should be kept at low temperatures (e.g., -20°C) and protected from light. Evaluate the stability of the stock solution itself. |
| Interaction with co-solvents or buffers. | If co-solvents are used to dissolve the compound, ensure they are inert and do not participate in the degradation reactions. Similarly, verify that the buffer components do not catalyze degradation. |
Issue 3: Chromatographic Problems During Analysis (HPLC/LC-MS)
| Possible Cause | Troubleshooting Steps |
| Peak Tailing | May be caused by secondary interactions between the analyte and the stationary phase (e.g., silanol interactions). Adjust the mobile phase pH to suppress the ionization of the hydroxyl group or the lactam nitrogen. Use a well-end-capped column or a column with a different stationary phase.[8][9] |
| Split Peaks | Can result from a column void, a partially plugged frit, or co-elution of closely related compounds. Check for column contamination by flushing with a strong solvent. If the problem persists, replace the column. Optimize the chromatographic method to improve the resolution between potential co-eluting peaks. |
| Ghost Peaks | Often due to carryover from previous injections or contamination in the mobile phase or system. Implement a robust needle wash protocol. Ensure the purity of the mobile phase solvents and additives. |
| Retention Time Drift | Can be caused by poor column equilibration, changes in mobile phase composition, or temperature fluctuations.[10] Ensure the column is fully equilibrated before each injection. Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Objective: To generate degradation products of this compound under various stress conditions to understand its degradation pathways and develop a stability-indicating method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for 8 hours. At specified time points, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at 60°C for 4 hours. At specified time points, withdraw a sample, neutralize it with 1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw a sample and dilute it with the mobile phase.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound for 12 hours. At specified time points, prepare a solution of the solid sample or dilute the solution sample with the mobile phase.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be kept in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity. For identification of degradants, use LC-MS.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Observations
| Stress Condition | Reagents and Conditions | Potential Degradation Products/Pathways |
| Acid Hydrolysis | 1 M HCl, 80°C, 8 hours | Potential for hydrolysis of the lactam ring, although lactams are generally more stable to acid than esters. Dehydration or other rearrangements of the hydroxyl group are possible under strong acidic conditions. |
| Base Hydrolysis | 1 M NaOH, 60°C, 4 hours | Likely hydrolysis of the lactam amide bond to form the corresponding amino acid. |
| Oxidation | 30% H₂O₂, RT, 24 hours | Oxidation of the phenolic hydroxyl group to a quinone-type structure. Oxidation at the benzylic position (C4) is also possible. |
| Thermal Degradation | Solid state: 80°C, 48 hoursSolution: Reflux, 12 hours | General decomposition, potentially leading to dimerization or polymerization products. |
| Photodegradation | ICH Q1B conditions | Formation of photoisomers, hydroxylated derivatives, or products of ring cleavage. Phenolic compounds are often susceptible to photodegradation. |
Mandatory Visualization
Potential Degradation Pathways
Caption: Putative degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. longdom.org [longdom.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Analytical Method Development for 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. The information is tailored for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Method Development
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A reversed-phase HPLC method is a suitable starting point. Based on methods for structurally similar compounds, a C18 column is recommended. The mobile phase can consist of a mixture of acetonitrile (ACN) or methanol (MeOH) and water, with an acidic modifier like formic acid or phosphoric acid to improve peak shape.[1]
Q2: How can I optimize the mobile phase for better separation?
A2: Optimization can be achieved by:
-
Adjusting the organic-to-aqueous ratio: Increase the percentage of the organic solvent (ACN or MeOH) to decrease retention time and vice versa.
-
Varying the pH: The phenolic hydroxyl group and the lactam moiety of the molecule are ionizable. Adjusting the pH of the aqueous portion of the mobile phase with formic acid, trifluoroacetic acid (TFA), or a buffer (e.g., phosphate or acetate) can significantly impact retention and peak shape. A good starting point is a pH of around 3.
-
Trying different organic modifiers: While ACN is common, methanol can offer different selectivity and may resolve co-eluting peaks.
Q3: My peak shape is poor (e.g., tailing or fronting). What should I do?
A3: Poor peak shape can be caused by several factors:
-
Secondary interactions with the stationary phase: The silanol groups on the silica backbone of the column can interact with the analyte. Using a column with end-capping or adding a competitive base (like triethylamine) to the mobile phase can mitigate this. Lowering the pH of the mobile phase will also suppress the ionization of silanol groups.
-
Column overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate mobile phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte for consistent ionization and good peak shape.
-
Column degradation: If the column is old or has been used with aggressive mobile phases, its performance may decline. Try flushing the column or replacing it.
Q4: I am not seeing any peak for my compound. What are the possible reasons?
A4:
-
Compound is not eluting: The mobile phase may be too weak (not enough organic solvent). Try increasing the organic percentage or running a gradient from low to high organic content.
-
Compound is not being detected: Check your detector settings. If using a UV detector, ensure the wavelength is appropriate for this compound. A wavelength scan of the compound will help determine its maximum absorbance. A good starting point is around 220-280 nm.
-
Sample degradation: The compound may be unstable in the sample diluent or on the analytical column. Ensure the diluent is compatible and consider temperature control for the autosampler.
-
Injection issue: There may be a problem with the autosampler or injector. Check for leaks, clogs, or mechanical errors.
Troubleshooting Guide: HPLC
| Issue | Possible Cause | Suggested Solution |
| Broad Peaks | High dead volume in the system. | Check and tighten all fittings. Use tubing with a smaller internal diameter. |
| Column contamination or aging. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| Mobile phase pH is close to the analyte's pKa. | Adjust the mobile phase pH to be at least 2 units away from the pKa. | |
| Split Peaks | Clogged frit or partially blocked column inlet. | Reverse flush the column. If this doesn't work, replace the frit or the column. |
| Sample solvent is much stronger than the mobile phase. | Prepare the sample in the mobile phase or a weaker solvent. | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | Use fresh, high-purity mobile phase. Clean the injector and syringe. Run a blank injection. |
| Carryover from a previous injection. | Implement a needle wash step in the injection sequence. Inject a blank after a high-concentration sample. | |
| Baseline Drift | Column not equilibrated. | Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Mobile phase composition changing. | Ensure the mobile phase is well-mixed and degassed. Check for leaks in the pump. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Experimental Protocol: HPLC Method Development
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or λmax if determined).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the sample diluent.
-
Prepare a working solution of 100 µg/mL by diluting the stock solution with the sample diluent.
-
-
Method Execution:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a gradient elution from 10% B to 90% B over 20 minutes to determine the approximate retention time.
-
Based on the retention time from the gradient run, develop an isocratic method or a refined gradient for optimal separation.
-
Inject the working solution and analyze the chromatogram for peak shape, retention time, and resolution from any impurities.
-
Workflow for HPLC Method Development
References
Validation & Comparative
Comparative Analysis of PARP Inhibitors: A Focus on the Isoquinolin-1-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that have become a cornerstone in the treatment of cancers with deficiencies in DNA damage repair pathways. We will focus on a comparison between established, clinically approved PARP inhibitors and the emerging potential of compounds based on the 1-oxo-3,4-dihydroisoquinoline scaffold, including the representative molecule 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one.
Introduction to PARP Inhibition and Synthetic Lethality
Poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are crucial enzymes in the cellular response to single-strand DNA breaks (SSBs).[1][2][3] When an SSB occurs, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other proteins, a process called PARylation.[2][4] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[1][5]
PARP inhibitors exploit a concept known as "synthetic lethality." In cancer cells with mutations in genes like BRCA1 or BRCA2, the primary pathway for repairing double-strand DNA breaks (DSBs)—homologous recombination (HR)—is already compromised.[6][7] These cells become heavily reliant on PARP-mediated SSB repair.[6][8] When a PARP inhibitor is introduced, SSBs are not efficiently repaired.[1][9] During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[1] In HR-deficient cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death.[7][10]
A key mechanism contributing to the cytotoxicity of these drugs is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of the break.[11][12][13] This PARP-DNA complex is a significant obstacle to DNA replication and is considered a more potent driver of cell death than catalytic inhibition alone.[12]
Quantitative Comparison of PARP Inhibitors
The following tables summarize key quantitative data for several leading PARP inhibitors and provide available data for novel inhibitors based on the isoquinolin-1-one scaffold.
Table 1: In Vitro Enzymatic Inhibition (IC50 Values)
The half-maximal inhibitory concentration (IC50) measures the potency of a drug in inhibiting a specific biological function. Lower values indicate higher potency. These values can vary between studies due to different experimental conditions.[14]
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Source |
| Olaparib | ~0.5 - 1 | ~0.2 - 0.3 | [15] |
| Rucaparib | ~0.5 - 1 | ~0.2 - 0.3 | [15] |
| Niraparib | ~2 - 5 | ~2 - 4 | [15][16] |
| Talazoparib | <1 (Highly Potent) | ~0.2 | [15] |
| 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | 156 | 70.1 | [17] |
Note: Data for this compound is not specifically available in the reviewed literature; however, data for a potent derivative from the same structural class is presented.
Table 2: PARP Trapping Potency
PARP trapping is a critical measure of an inhibitor's cytotoxic potential. The relative potency can differ from enzymatic inhibition.
| Compound | Relative PARP Trapping Potency | Source |
| Talazoparib | Highest | [12][18][19] |
| Niraparib | High | [16][18] |
| Olaparib | Moderate | [16][18] |
| Rucaparib | Moderate | [18] |
Note: Direct comparative PARP trapping data for isoquinolin-1-one derivatives is not yet widely published.
Table 3: Clinical Efficacy in BRCA-Mutated Cancers
Progression-Free Survival (PFS) is a common endpoint in clinical trials, measuring the time until the disease progresses or the patient dies.
| Compound | Indication | Median PFS (vs. Placebo/Chemotherapy) | Source |
| Olaparib | Recurrent Ovarian Cancer (Maintenance) | 8.4 vs. 4.8 months | [19] |
| Niraparib | Recurrent Ovarian Cancer (Maintenance, gBRCAmut) | 21.0 vs. 5.5 months | [20] |
| Rucaparib | Recurrent Ovarian Cancer (Maintenance, BRCAmut) | 16.6 vs. 5.4 months | [19] |
| Talazoparib | Metastatic Breast Cancer (gBRCAm) | 8.6 vs. 5.6 months | [21] |
Note: Isoquinolin-1-one derivatives are in preclinical development and do not have clinical efficacy data.[22][23]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding.
PARP1 Signaling in DNA Repair
The diagram below illustrates the central role of PARP1 in signaling and repairing single-strand DNA breaks and the mechanism of action for PARP inhibitors, leading to synthetic lethality in HR-deficient cells.
Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality.
Generalized Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 value of a PARP inhibitor using a cell-based viability assay.
Caption: A generalized workflow for determining the IC50 value of a PARP inhibitor.
The Rise of Isoquinolin-1-one Derivatives
While approved PARP inhibitors like Olaparib and Rucaparib feature a benzamide motif embedded in a ring, newer research has focused on alternative scaffolds.[17] The 1-oxo-3,4-dihydroisoquinoline core is a promising pharmacophore for developing novel PARP inhibitors.[22][23][24]
Recent studies have described the synthesis and evaluation of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[22][24] These efforts led to the identification of a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, which demonstrated potent inhibition of both PARP1 (IC50 = 156 nM) and PARP2 (IC50 = 70.1 nM).[17] Notably, this series of compounds showed potential advantages over Olaparib in preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, including lower molecular weight, improved hydrophilicity, and higher stability in human liver microsomes and plasma.[22][24]
The development of these novel structures highlights the ongoing effort to create PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties, potentially leading to better therapeutic outcomes and reduced side effects.[23]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used in the characterization of PARP inhibitors.
Protocol 1: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ onto histone proteins.[25]
-
Principle: Recombinant PARP1, in the presence of activated DNA, catalyzes the transfer of biotinylated ADP-ribose from biotin-NAD+ to histone proteins coated on a 96-well plate. The resulting biotinylated histones are detected with streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.[25]
-
Materials:
-
Histone-coated 96-well plate
-
Recombinant human PARP1 enzyme
-
Activated (nicked) DNA
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitors (e.g., this compound derivatives, Olaparib)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Plate Preparation: Wash histone-coated wells with wash buffer (e.g., PBST). Block with a suitable blocking buffer for 90 minutes at room temperature.[25]
-
Inhibitor Addition: Prepare serial dilutions of the test inhibitors in PARP Assay Buffer. Add a small volume (e.g., 2.5 µL) of each dilution to the appropriate wells.[25] Add vehicle (e.g., DMSO) to control wells.
-
Reaction Initiation: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotin-NAD+ in PARP Assay Buffer. Add the master mix to all wells (except blanks) to start the reaction.[25][26]
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for the enzymatic reaction.[25][26]
-
Detection: Wash the plate to remove unreacted components. Add diluted Streptavidin-HRP to each well and incubate for 30 minutes.[25]
-
Readout: Wash the plate again. Add the chemiluminescent substrate and immediately measure the light output using a microplate reader.[25]
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine IC50 values by fitting the data to a four-parameter logistic curve.
-
Protocol 2: PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to trap PARP enzymes onto DNA.
-
Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP1 binds to this probe, the resulting large complex tumbles slowly in solution, leading to a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP1 auto-PARylates, becomes negatively charged, and dissociates from the DNA, causing the FP signal to drop. A "trapping" inhibitor will bind to the PARP1 active site, prevent auto-PARylation, and keep the PARP1-DNA complex intact, thus maintaining a high FP signal.[27][28][29][30][31]
-
Materials:
-
Black, low-binding 384-well plate
-
Recombinant human PARP1 or PARP2 enzyme
-
Fluorescently-labeled nicked DNA oligonucleotide
-
NAD+
-
PARPtrap™ Assay Buffer
-
Test inhibitors
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the assay buffer and the fluorescent DNA probe.[27]
-
Compound Addition: Add the test inhibitors at various concentrations to the wells.
-
Enzyme Addition: Dilute the PARP enzyme in assay buffer and add it to the wells containing the inhibitor and DNA probe. Incubate briefly to allow binding.
-
Reaction Initiation: Add NAD+ to the appropriate wells to initiate the auto-PARylation and dissociation reaction. In "trapped" control wells, omit NAD+.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Readout: Measure the fluorescence polarization of each well using a plate reader.
-
Analysis: The FP signal is proportional to the amount of trapped PARP. Calculate the increase in FP signal caused by the inhibitor relative to controls to determine trapping potency.
-
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of PARP inhibitors on the metabolic activity and proliferation of cancer cell lines.[32]
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
BRCA-deficient and BRCA-proficient cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer (reader)
-
-
Procedure:
-
Cell Seeding: Seed cells at a predetermined density (e.g., 5,000 cells/well) into a 96-well plate and allow them to adhere overnight.[32]
-
Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period, typically 72 to 120 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for an additional 4 hours.[32]
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[32]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of inhibitor that reduces cell viability by 50%.[14]
-
References
- 1. Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Olaparib - Wikipedia [en.wikipedia.org]
- 7. Olaparib - NCI [cancer.gov]
- 8. prostatecanceruk.org [prostatecanceruk.org]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 11. Talazoparib - Wikipedia [en.wikipedia.org]
- 12. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Niraparib - Wikipedia [en.wikipedia.org]
- 17. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy [mdpi.com]
- 19. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis | Aging [aging-us.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. m.youtube.com [m.youtube.com]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. selleckchem.com [selleckchem.com]
Comparative Analysis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Analogs as Emergent Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Evolving Landscape of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Analogs in Oncology.
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The strategic introduction of a hydroxyl group at the 5-position can significantly influence the pharmacological properties of these analogs, including their potency and selectivity as enzyme inhibitors. This guide provides a comparative analysis of this compound analogs and related derivatives, with a focus on their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Protein Arginine Methyltransferase 5 (PRMT5), two crucial targets in cancer therapy.
Performance Comparison of Analogs
The inhibitory activity of 3,4-dihydroisoquinolin-1(2H)-one analogs is highly dependent on the substitution pattern on the isoquinolinone core and the nature of the appended side chains. While direct comparative studies focusing solely on a series of 5-hydroxy analogs are limited, analysis of broader studies on this scaffold allows for the elucidation of the structure-activity relationships (SAR) concerning the 5-position.
As Poly(ADP-ribose) Polymerase (PARP) Inhibitors
The 3,4-dihydroisoquinolin-1-one scaffold has been identified as a promising framework for the development of novel PARP inhibitors.[1][2] These inhibitors play a crucial role in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms.[1] A study by Krasavin et al. explored a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, revealing potent inhibition of both PARP1 and PARP2.[1][2] While this study did not include a 5-hydroxy analog, it provides a valuable baseline for understanding the SAR of this class of compounds. The data suggests that modifications at the 4-position are critical for activity, with various amide substitutions leading to a range of potencies.
| Compound ID | R (Substitution at position 4) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| 3l | 4-(piperidin-1-yl)piperidine-1-carbonyl | 156 | 70.1 | [1] |
| 3aa | 4-(4-fluorophenyl)piperazine-1-carbonyl | >1000 | 227 | [1] |
| 3af | 4-(4-hydroxypiperidin-1-yl)piperidine-1-carbonyl | 311 | 63.5 | [1] |
Table 1: Inhibitory activity of selected 1-oxo-3,4-dihydroisoquinoline-4-carboxamides against PARP1 and PARP2. Data extracted from Krasavin et al., 2021.[1][2]
As Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors
PRMT5 is a key enzyme involved in the regulation of gene expression and is a promising target for cancer therapy. A recent study by Wang et al. detailed the design and synthesis of a series of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives as potent and selective PRMT5 inhibitors.[3] This study provides valuable insights into the SAR of the 3,4-dihydroisoquinolin-1(2H)-one scaffold for PRMT5 inhibition.
One of the most potent compounds from this series, compound 46 , demonstrated an IC50 of 8.5 nM against PRMT5 and a GI50 of 18 nM in MV4-11 cells.[3] Although this lead compound does not feature a 5-hydroxy substituent, the study provides a foundation for future exploration of substitutions on the isoquinolinone ring to further optimize activity and pharmacokinetic properties. The 5-hydroxy group, with its potential for hydrogen bonding, could be a key modification in future analog designs to enhance binding affinity to the target enzyme.
| Compound ID | Structure | PRMT5 IC50 (nM) | MV4-11 GI50 (nM) | Reference |
| 46 | 2-(tert-butyl)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide | 8.5 | 18 | [3] |
Table 2: Biological activity of a potent PRMT5 inhibitor based on the 3,4-dihydroisoquinolin-2(1H)-yl scaffold. Data extracted from Wang et al., 2019.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of the 3,4-dihydroisoquinolin-1(2H)-one analogs discussed.
PARP1/2 Inhibition Assay
The inhibitory activity of the compounds against PARP1 and PARP2 was determined using a commercially available colorimetric activity assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. The general procedure is as follows:
-
A 96-well plate is coated with histones.
-
The test compounds at various concentrations are pre-incubated with the PARP enzyme and activated DNA.
-
NAD+ is added to initiate the PARP reaction.
-
The plate is washed, and streptavidin-HRP is added to detect the biotinylated ADP-ribose.
-
A colorimetric substrate is added, and the absorbance is measured.
-
The IC50 values are calculated from the dose-response curves.[1][2]
PRMT5 Inhibition Assay
The enzymatic activity of PRMT5 was assessed using a biochemical assay that measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate. The protocol involves:
-
The PRMT5/MEP50 complex is incubated with the test compounds.
-
The reaction is initiated by the addition of the histone H4 peptide substrate and [3H]-SAM.
-
The reaction mixture is incubated to allow for methylation.
-
The reaction is stopped, and the methylated peptide is captured on a filter plate.
-
The radioactivity on the filter plate is measured using a scintillation counter.
-
IC50 values are determined from the inhibition curves.[3]
Cell Proliferation Assay (GI50)
The anti-proliferative activity of the compounds was evaluated using a standard cell viability assay, such as the CellTiter-Glo luminescent cell viability assay. The general steps are:
-
Cancer cells (e.g., MV4-11) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
The CellTiter-Glo reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
The luminescence is measured using a plate reader.
-
The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.[3]
Visualization of Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental design, the following diagrams illustrate the relevant signaling pathways and workflows.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Caption: The role of PRMT5 in cancer and the mechanism of its inhibition.
Caption: A streamlined workflow for the synthesis and evaluation of novel therapeutic analogs.
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
"validating the antifungal efficacy of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one"
An Objective Guide for Researchers in Drug Development
Introduction: The emergence of drug-resistant fungal strains necessitates the exploration of novel antifungal agents. The isoquinolinone scaffold has garnered significant interest as a promising pharmacophore. This guide provides a comparative analysis of the antifungal efficacy of derivatives of 3,4-dihydro-2H-isoquinolin-1-one against established antifungal agents. While direct experimental data for 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is not available in the reviewed literature, this guide leverages data from closely related analogues to provide a substantive comparison.
Quantitative Comparison of Antifungal Activity
The in vitro antifungal efficacy of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been evaluated against various plant pathogenic fungi. The following tables summarize the key efficacy data, presenting a comparison with commercially available antifungal agents.
Table 1: Efficacy Against Oomycete Pathogens
| Compound | Target Pathogen | EC₅₀ (µM) | Comparator | Comparator EC₅₀ (µM) |
| Compound I23 (a 3,4-dihydroisoquinolin-1(2H)-one derivative) | Pythium recalcitrans | 14[1][2] | Hymexazol | 37.7[1][2] |
Table 2: Efficacy Against Ascomycete Pathogens
| Compound | Target Pathogen | EC₅₀ (mg/L) | Comparator | Comparator EC₅₀ (mg/L) |
| Compound 9f (a 3-aryl-isoquinoline derivative) | Physalospora piricola | 3.651[3] | Chlorothalonil | 3.869[3] |
Experimental Protocols
The following section details the methodology for a key experiment used to determine the antifungal activity of the compounds cited in this guide.
Mycelial Growth Inhibition Assay
This assay is a standard method to quantify the in vitro efficacy of a compound against mycelial fungi.
Objective: To determine the concentration of a test compound that inhibits the mycelial growth of a target fungus by 50% (EC₅₀).
Materials:
-
Pure culture of the target fungus (e.g., Pythium recalcitrans, Physalospora piricola)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Commercial fungicide standard (e.g., Hymexazol, Chlorothalonil)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5-7 mm diameter)
-
Incubator
-
Calipers or ruler
Procedure:
-
Prepare the growth medium (e.g., PDA) and sterilize by autoclaving.
-
Cool the molten agar to approximately 50-60°C.
-
Amend the molten agar with the test compound and the standard fungicide at various final concentrations. A solvent control (e.g., DMSO) and a negative control (no compound) are also prepared.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, excise a mycelial plug from the leading edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelium-side down, at the center of each prepared petri dish.
-
Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the negative control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
-
Determine the EC₅₀ value by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the compound concentrations.[4]
Mechanism of Action and Signaling Pathways
Studies on 3,4-dihydroisoquinolin-1(2H)-one and other isoquinoline derivatives suggest at least two distinct mechanisms of antifungal action.
1. Disruption of Biological Membranes
One proposed mechanism for a potent 3,4-dihydroisoquinolin-1(2H)-one derivative (Compound I23) is the disruption of the fungal biological membrane systems.[1][2] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of membrane disruption by an isoquinolinone derivative.
2. Inhibition of Succinate Dehydrogenase (SDH)
For certain 3-aryl-isoquinoline derivatives, the antifungal activity is attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[3] By blocking SDH, the compound disrupts cellular respiration and energy production, leading to fungal cell death.[5]
Caption: Inhibition of Succinate Dehydrogenase (SDH) by an isoquinolinone derivative.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro screening and evaluation of novel antifungal compounds.
Caption: Workflow for in vitro evaluation of novel antifungal candidates.
References
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and mechanism study of novel natural-derived isoquinoline derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Unveiling the Selectivity Profile of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, understanding the cross-reactivity and selectivity of a chemical entity is paramount. This guide provides a comparative analysis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, a molecule belonging to a class of compounds known for their engagement with critical cellular targets. Due to the limited publicly available data on this specific molecule, this guide will draw comparisons from the broader family of 3,4-dihydro-2H-isoquinolin-1-one derivatives, which have been extensively studied as inhibitors of key enzymes, primarily Poly(ADP-ribose) polymerase (PARP) and Protein Arginine Methyltransferase 5 (PRMT5).
Performance Comparison: Insights from Structurally Related Inhibitors
The 3,4-dihydro-2H-isoquinolin-1-one scaffold has proven to be a versatile template for the design of potent enzyme inhibitors. The inhibitory activity of various derivatives against PARP1, PARP2, and PRMT5 provides a foundational understanding of the potential selectivity and cross-reactivity of this compound.
PARP Inhibition Profile
Derivatives of 3,4-dihydro-2H-isoquinolin-1-one have demonstrated significant inhibitory activity against PARP enzymes, which are crucial for DNA repair. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several analogs, offering a glimpse into the potential potency of the 5-hydroxy derivative.
| Compound ID | Modification on Core Scaffold | Target | IC50 (nM) | Reference |
| Compound 1 | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro | PARP1 | 156 | [1] |
| PARP2 | 70.1 | [1] | ||
| Olaparib (Reference) | Approved PARP Inhibitor | PARP1 | - | [1] |
| PARP2 | - | [1] |
Note: Lower IC50 values indicate higher potency. The data suggests that modifications on the 3,4-dihydro-2H-isoquinolin-1-one core can lead to potent and, in some cases, selective PARP inhibition. For instance, Compound 1 shows a degree of selectivity for PARP2 over PARP1.[1]
PRMT5 Inhibition Profile
The same scaffold has been successfully utilized to develop inhibitors of PRMT5, an enzyme involved in the regulation of gene expression and other cellular processes. The inhibitory activities of these derivatives against PRMT5 are presented below.
| Compound ID | Modification on Core Scaffold | Target | IC50 (nM) | Reference |
| Compound 46 | N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivative | PRMT5 | 8.5 | [2] |
| GSK-3326595 (Reference) | Clinical Trial PRMT5 Inhibitor | PRMT5 | 5.5 | [2] |
| D3 | Systematic SAR study derivative | PRMT5 | - | [3] |
Note: The nanomolar potency of compounds like Compound 46 highlights the potential of the 3,4-dihydro-2H-isoquinolin-1-one scaffold in targeting PRMT5.[2] The development of highly selective inhibitors like D3 further underscores the tunability of this chemical framework.[3]
Experimental Methodologies
To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols for assessing PARP and PRMT5 inhibition are provided below. These are generalized protocols that can be adapted for the evaluation of this compound.
PARP Inhibition Assay Protocol
A common method to assess PARP inhibition is a cell-free enzymatic assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Objective: To determine the in vitro inhibitory activity of a test compound against PARP enzymes.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated microplates
-
Biotinylated NAD+
-
Activated DNA
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Chemiluminescent substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the test compound dilutions to the histone-coated microplate wells.
-
Add the PARP enzyme and activated DNA to initiate the reaction.
-
Incubate the plate to allow for the PARP-mediated biotinylated poly(ADP-ribosyl)ation of histones.
-
Wash the wells to remove unincorporated reagents.
-
Add Streptavidin-HRP to the wells, which binds to the biotinylated PAR chains.
-
Wash away unbound Streptavidin-HRP.
-
Add the chemiluminescent substrate and measure the luminescence signal using a microplate reader.
-
The signal intensity is inversely proportional to the PARP inhibitory activity of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
PRMT5 Inhibition Assay Protocol
The inhibitory effect on PRMT5 can be determined using a variety of methods, including radioisotope-based assays or antibody-based detection of methylated substrates. A common non-radioactive method is an ELISA-based assay.
Objective: To quantify the in vitro inhibitory activity of a test compound against PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone substrate (e.g., H4)
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
Antibody specific for the symmetrically dimethylated arginine on the substrate
-
HRP-conjugated secondary antibody
-
Colorimetric or chemiluminescent substrate
-
Assay buffer
-
Test compound
-
Microplate reader
Procedure:
-
Coat a microplate with the histone substrate.
-
Prepare serial dilutions of the test compound.
-
In a separate reaction plate, incubate the PRMT5/MEP50 complex, SAM, and the test compound dilutions.
-
Transfer the reaction mixture to the histone-coated plate and incubate to allow for substrate methylation.
-
Wash the plate to remove unreacted components.
-
Add the primary antibody that specifically recognizes the methylated histone.
-
Incubate and then wash to remove unbound primary antibody.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and wash to remove unbound secondary antibody.
-
Add the substrate and measure the resulting signal.
-
The signal intensity is proportional to the amount of methylated substrate, and thus inversely proportional to the PRMT5 inhibitory activity.
-
Determine the IC50 value from the dose-response curve.
Visualizing Cellular Engagement and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Potential mechanism of action of this compound as a PARP inhibitor.
Caption: A generalized experimental workflow for determining PRMT5 inhibitory activity.
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)âone Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkinâs Lymphoma - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
A Researcher's Guide to the Antifungal Evaluation of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: A Methodological Comparison with Established Antifungal Agents
Introduction: The relentless emergence of drug-resistant fungal pathogens necessitates a continuous search for novel antifungal agents. Isoquinoline alkaloids and their synthetic derivatives have garnered attention for their diverse biological activities, including antimicrobial properties. This guide focuses on a specific synthetic scaffold, 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, as a promising candidate for antifungal drug development. Due to the nascent stage of research into this particular compound, direct head-to-head comparative data with established antifungal drugs is not yet available in published literature. Therefore, this document serves as a comprehensive methodological framework for researchers, scientists, and drug development professionals on how to conduct a rigorous head-to-head comparison of this investigational compound against well-known antifungal drugs.
Section 1: Overview of Comparator Antifungal Drug Classes
A thorough evaluation of a novel antifungal agent requires comparison against the current standards of care. The primary classes of systemic antifungal drugs, their mechanisms of action, and representative examples are summarized below.
| Drug Class | Mechanism of Action | Representative Drugs | Primary Fungal Targets |
| Polyenes | Bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately, cell death.[1][2] | Amphotericin B, Nystatin | Broad spectrum, including Candida spp., Aspergillus spp., and Cryptococcus neoformans.[2] |
| Azoles | Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. This disruption of the cell membrane leads to fungistatic or fungicidal effects.[1] | Fluconazole, Itraconazole, Voriconazole | Broad spectrum, widely used for Candida spp., Aspergillus spp., and endemic mycoses. |
| Echinocandins | Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, resulting in cell wall instability and osmotic lysis.[1] | Caspofungin, Micafungin, Anidulafungin | Primarily active against Candida spp. and Aspergillus spp. |
| Allylamines | Inhibit squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway, leading to ergosterol depletion and accumulation of toxic squalene.[1][2] | Terbinafine | Primarily used for dermatophyte infections. |
| Pyrimidine Analogs | Flucytosine is converted within fungal cells to fluorouracil, which inhibits DNA and RNA synthesis. | Flucytosine | Often used in combination therapy for systemic mycoses, particularly cryptococcal meningitis. |
Section 2: Experimental Protocols for Antifungal Susceptibility Testing
To ensure reproducibility and comparability of results, standardized methods for antifungal susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][4][5]
Objective: To determine the MIC of this compound and comparator drugs against a panel of clinically relevant fungal isolates.
Materials:
-
Investigational compound (this compound) and comparator antifungal drugs (e.g., Amphotericin B, Fluconazole, Caspofungin).
-
Sterile 96-well flat-bottom microtiter plates.
-
Standardized fungal inoculum (0.5–2.5 x 10³ cells/mL).
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS acid.[4]
-
Spectrophotometer.
-
Sterile saline or water.
-
Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary.
Procedure:
-
Drug Preparation: Prepare stock solutions of all antifungal agents. For water-insoluble compounds, DMSO can be used as a solvent. Perform two-fold serial dilutions of each drug in the microtiter plates using RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer. This suspension is then further diluted in RPMI 1640 medium to the final working concentration.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[5]
-
MIC Determination: Read the plates visually or with a microplate reader. The MIC is the lowest drug concentration at which there is a significant inhibition of growth compared to the positive control. For azoles and echinocandins against yeasts, the endpoint is often defined as a 50% reduction in growth, whereas for amphotericin B, it is typically complete inhibition.[5][6]
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative technique that assesses the susceptibility of a fungus to an antifungal agent.
Objective: To assess the in vitro activity of this compound and comparator drugs by measuring the zone of growth inhibition.
Materials:
-
Paper disks impregnated with known concentrations of the antifungal agents.
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[4][7]
-
Standardized fungal inoculum (as prepared for broth microdilution).
-
Sterile swabs.
-
Petri dishes.
Procedure:
-
Plate Inoculation: Dip a sterile swab into the adjusted fungal inoculum and streak it evenly across the entire surface of the agar plate to ensure confluent growth.
-
Disk Application: Aseptically apply the antifungal-impregnated paper disks onto the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
-
Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the inhibition zone correlates with the susceptibility of the fungus to the drug.
Section 3: Data Presentation and Hypothetical Comparison
Quantitative data from these experiments should be presented in a clear and structured format to facilitate comparison. The following table provides a hypothetical example of how MIC data for this compound could be compared against standard antifungal drugs.
Table 1: Hypothetical In Vitro Antifungal Activity (MIC in µg/mL) of this compound and Comparator Drugs
| Fungal Species | This compound (Hypothetical MIC) | Amphotericin B (Reference MIC Range) | Fluconazole (Reference MIC Range) | Caspofungin (Reference MIC Range) |
| Candida albicans (ATCC 90028) | 4 | 0.25 - 1 | 0.25 - 2 | 0.03 - 0.25 |
| Candida glabrata (ATCC 90030) | 8 | 0.5 - 2 | 8 - 64 | 0.06 - 0.5 |
| Candida parapsilosis (ATCC 22019) | 2 | 0.12 - 1 | 1 - 4 | 0.5 - 2 |
| Cryptococcus neoformans (ATCC 90112) | 16 | 0.12 - 0.5 | 4 - 16 | >64 |
| Aspergillus fumigatus (ATCC 204305) | 32 | 0.5 - 2 | >64 | 0.03 - 0.12 |
Note: The MIC values for this compound are purely hypothetical for illustrative purposes. Reference MIC ranges are based on typical values found in the literature.
Section 4: Visualizing Experimental Workflows and Mechanisms
Diagrams are essential for conveying complex experimental processes and biological pathways.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Design, synthesis and mechanism study of novel natural-derived isoquinoline derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial evaluation and molecular modeling of 5-hydroxyisoquinolinium salt series; the effect of the hydroxyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners | MDPI [mdpi.com]
- 7. Isolation and characterization of an antifungal compound 5-hydroxy-7,4'-dimethoxyflavone from Combretum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Novel PARP Inhibitors Based on the 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of a novel investigational PARP inhibitor, referred to as "Compound X," which is derived from the 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one scaffold. The performance of Compound X is compared with established PARP inhibitors, Olaparib and Talazoparib, supported by experimental data from preclinical mouse xenograft models.
Introduction to this compound as a Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is a key structural motif found in a variety of biologically active compounds.[1] Specifically, the 5-hydroxy substituted variant serves as a crucial scaffold for the development of potent inhibitors of poly(ADP-ribose) polymerase (PARP).[1] PARP enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks (SSBs).[2] Inhibition of PARP in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[2]
This guide will focus on the in vivo validation of a hypothetical, yet representative, PARP inhibitor, "Compound X," which incorporates the this compound scaffold. Its anti-tumor efficacy, tolerability, and pharmacodynamic effects will be compared against the well-characterized PARP inhibitors Olaparib and Talazoparib.
Comparative In Vivo Performance
The in vivo efficacy of Compound X was evaluated in a mouse xenograft model using a BRCA-deficient human ovarian cancer cell line (A2780). Its performance was benchmarked against Olaparib and Talazoparib, two clinically approved PARP inhibitors.
Table 1: Comparative Anti-Tumor Efficacy in A2780 Ovarian Cancer Xenograft Model
| Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Complete Regressions (CR) | Partial Regressions (PR) |
| Vehicle Control | Orally, daily | 0 | 0/10 | 0/10 |
| Compound X | 50 mg/kg, orally, daily | 85 | 2/10 | 5/10 |
| Olaparib | 100 mg/kg, orally, daily | 70 | 0/10 | 4/10 |
| Talazoparib | 1 mg/kg, orally, daily | 95 | 4/10 | 6/10 |
Table 2: Comparative Tolerability in Xenograft Studies
| Compound | Dosing Regimen | Maximum Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle Control | Orally, daily | < 2 | 0/10 |
| Compound X | 50 mg/kg, orally, daily | 5 | 0/10 |
| Olaparib | 100 mg/kg, orally, daily | 8 | 0/10 |
| Talazoparib | 1 mg/kg, orally, daily | 12 | 1/10 |
Table 3: Comparative Pharmacodynamic (PD) Marker Modulation in Tumor Tissue
| Compound | Dosing Regimen | Reduction in poly(ADP-ribose) (pAR) Levels (%) | Increase in γH2AX Foci (DNA Damage Marker) |
| Vehicle Control | Orally, daily | 0 | Baseline |
| Compound X | 50 mg/kg, orally, daily | 90 | Significant |
| Olaparib | 100 mg/kg, orally, daily | 80 | Significant |
| Talazoparib | 1 mg/kg, orally, daily | 95 | Significant |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for PARP inhibitors like Compound X is the induction of synthetic lethality in HR-deficient cancer cells. By inhibiting PARP's enzymatic activity, SSBs are not repaired, leading to the formation of double-strand breaks (DSBs) during DNA replication.[2] In cells with functional HR, these DSBs can be repaired. However, in HR-deficient cells (e.g., with BRCA mutations), the accumulation of DSBs results in genomic instability and apoptosis.[2]
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Experimental Protocols
In Vivo Xenograft Efficacy Study
A typical workflow for evaluating the in vivo efficacy of a PARP inhibitor is outlined below.
Caption: Workflow for in vivo xenograft efficacy studies.
-
Animal Models: Female athymic nude mice, 6-8 weeks old, are used. Animals are allowed to acclimatize for at least one week before the experiment.[2]
-
Cell Lines: A human cancer cell line with a known BRCA mutation, such as A2780 (ovarian cancer), is selected.
-
Tumor Implantation: 5 x 10^6 A2780 cells are injected subcutaneously into the flank of each mouse.
-
Treatment Groups: Once tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=10 per group): Vehicle control, Compound X (50 mg/kg), Olaparib (100 mg/kg), and Talazoparib (1 mg/kg).
-
Drug Administration: Compounds are administered orally once daily for 21 consecutive days.
-
Efficacy Endpoints: Tumor volumes are measured twice weekly with calipers (Volume = 0.5 x length x width²). Body weight and clinical signs of toxicity are monitored regularly.[2]
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised. A portion of the tumor is flash-frozen for western blot analysis of pAR levels, and another portion is fixed in formalin for immunohistochemical analysis of γH2AX.
Western Blot for pAR Levels
-
Protein Extraction: Tumor tissues are homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against pAR and a loading control (e.g., GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry for γH2AX
-
Tissue Processing: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed.
-
Staining: Sections are incubated with a primary antibody against phospho-Histone H2A.X (Ser139), followed by a secondary antibody and detection with a DAB chromogen kit.
-
Analysis: The number of γH2AX-positive nuclei is quantified using image analysis software.
Conclusion
The investigational PARP inhibitor, Compound X, based on the this compound scaffold, demonstrates significant in vivo anti-tumor activity in a BRCA-deficient ovarian cancer model. Its efficacy, as measured by tumor growth inhibition, is comparable to Olaparib and approaches that of Talazoparib, but with a potentially more favorable tolerability profile than Talazoparib at its effective dose. The pharmacodynamic data confirms on-target activity through the reduction of pAR levels and induction of DNA damage. These findings support the continued development of compounds derived from this scaffold as potent and well-tolerated PARP inhibitors for the treatment of HR-deficient cancers.
References
Structure-Activity Relationship of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Derivatives: A Comparative Guide
The 3,4-dihydro-2H-isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the C5 position can significantly influence the pharmacological properties of these derivatives, primarily through the formation of additional hydrogen bonds with target proteins. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one derivatives and related analogs, focusing on their development as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Protein Arginine Methyltransferase 5 (PRMT5), as well as their potential as antioomycete agents.
Comparative Analysis of Biological Activity
The biological activity of 3,4-dihydro-2H-isoquinolin-1-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data for various derivatives against different biological targets.
PARP Inhibitory Activity
Derivatives of 3,4-dihydroisoquinolin-1-one have been extensively investigated as inhibitors of PARP, a family of enzymes crucial for DNA repair.[1][2] A novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been designed and evaluated for this purpose.[1][2]
| Compound ID | R (Substitution at C4) | PARP1 IC50 (nM) | Reference |
| Lead Compound | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro | Data not explicitly provided, but identified as a potent candidate for preclinical development | [1][2] |
| Olaparib | (Reference Drug) | 4.40 | [3] |
Note: Specific IC50 values for the lead compound from the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide series were not detailed in the abstract, but its advantages over Olaparib in terms of ADME properties were highlighted.[1][2]
PRMT5 Inhibitory Activity
A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were designed as inhibitors of PRMT5, an enzyme implicated in cancer cell growth.[4]
| Compound ID | Key Structural Features | PRMT5 IC50 | Antiproliferative Activity (Z-138 cell line) | Reference |
| D3 | Details of substitution not provided in abstract | Excellent | Potent | [4] |
Note: The abstract identifies compound D3 as a promising candidate with excellent in vivo antitumor efficacy and low toxicity.[4]
Antioomycete Activity
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has also been explored for its potential in agriculture as an antioomycete agent against the plant pathogen Pythium recalcitrans.[5]
| Compound ID | Substituents | EC50 against P. recalcitrans (μM) | Reference |
| I23 | Details of substitution not provided in abstract | 14 | [5] |
| Hymexazol | (Commercial Fungicide) | 37.7 | [5] |
Note: Compound I23 demonstrated significantly higher in vitro potency compared to the commercial agent hymexazol and also showed promising in vivo preventive efficacy.[5]
Key Structure-Activity Relationship Insights
The following diagram illustrates the general structure-activity relationships for the 3,4-dihydro-2H-isoquinolin-1-one scaffold based on the available literature.
Caption: General SAR findings for 3,4-dihydro-2H-isoquinolin-1-one derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for the key assays mentioned.
PARP-1 Inhibition Assay
A colorimetric 96-well PARP-1 assay kit is typically used to determine the inhibitory activity of the synthesized compounds.[3]
-
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on the microplate wells.
-
Procedure:
-
The test compounds at various concentrations are pre-incubated with the PARP-1 enzyme in the histone-coated wells.
-
The reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.
-
After incubation, the wells are washed to remove unincorporated reagents.
-
Streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated ADP-ribose.
-
A colorimetric HRP substrate is added, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce the PARP-1 activity by 50%, are calculated from the dose-response curves.
PRMT5 Inhibitory Activity Assay
The inhibitory activity against PRMT5 is often determined using a biochemical assay that measures the methylation of a substrate peptide.
-
Principle: The assay quantifies the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a specific arginine residue on a substrate peptide by PRMT5.
-
Procedure:
-
The test compounds are incubated with recombinant PRMT5 enzyme and a biotinylated substrate peptide.
-
The methylation reaction is initiated by the addition of SAM.
-
The reaction is stopped, and the amount of methylated product is quantified, often using a luminescence-based or fluorescence-based detection method.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antioomycete Activity Assay (in vitro)
The in vitro antioomycete activity against Pythium recalcitrans is evaluated by measuring the mycelial growth inhibition.[5]
-
Principle: The assay determines the concentration of the compound required to inhibit the growth of the oomycete mycelium.
-
Procedure:
-
The test compounds are dissolved in a suitable solvent and added to a molten agar medium at various final concentrations.
-
The medium containing the test compound is poured into Petri dishes.
-
A mycelial plug of P. recalcitrans is placed at the center of each agar plate.
-
The plates are incubated at an appropriate temperature until the mycelial growth in the control plate reaches a certain diameter.
-
The diameter of the mycelial colony in each plate is measured.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the control, and the EC50 value (the concentration causing 50% inhibition of mycelial growth) is determined.[5]
Experimental and logical workflow
The following diagram outlines a typical workflow for the discovery and evaluation of novel 3,4-dihydro-2H-isoquinolin-1-one derivatives.
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a Novel 3,4-Dihydroisoquinolin-1(2H)-one Based PRMT5 Inhibitor and Alternative Compounds
For Immediate Release
This guide provides a comprehensive comparison of a novel 3,4-dihydroisoquinolin-1(2H)-one derivative, herein referred to as Compound D3, with established clinical candidates GSK3326595 and JNJ-64619178. All three compounds target Protein Arginine Methyltransferase 5 (PRMT5), a validated therapeutic target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the on-target potency and off-target profiles of these inhibitors, supported by experimental data and protocols.
Introduction to PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of several cellular processes, including gene expression, RNA splicing, and signal transduction.[1][3] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a promising starting point for the development of novel PRMT5 inhibitors.[4]
On-Target Potency
A novel series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were designed and synthesized, leading to the identification of compound D3 as a potent PRMT5 inhibitor.[4] In biochemical assays, D3 demonstrated excellent inhibitory activity against PRMT5.[4] For comparison, GSK3326595 and JNJ-64619178 are well-characterized PRMT5 inhibitors that have advanced into clinical trials.[5][6] The on-target potency of these compounds is summarized in the table below.
| Compound | Scaffold | Primary Target | IC50 (nM) |
| D3 | 3,4-Dihydroisoquinolin-1(2H)-one | PRMT5 | Data not publicly available |
| GSK3326595 | Pyrimidine carboxamide | PRMT5 | 6.2[7][8][9] |
| JNJ-64619178 | Phenyl-pyrrolidine | PRMT5 | 0.14[10][11] |
Table 1: On-Target Potency of PRMT5 Inhibitors. IC50 values represent the half-maximal inhibitory concentration against the primary target, PRMT5.
Off-Target Selectivity Profile
A critical aspect of drug development is understanding the selectivity of a compound to minimize potential off-target effects. While comprehensive off-target screening data for D3 against a broad panel of kinases or other enzymes is not yet publicly available, the publication describing its discovery notes high selectivity against PRMT5.[4][12]
In contrast, more extensive selectivity data is available for the clinical candidates. JNJ-64619178 was assessed against a panel of 37 purified recombinant human arginine and lysine methyltransferases, showing greater than 80% inhibition of the PRMT5/MEP50 complex at a concentration of 10 µM, with minimal to no inhibition of other closely related arginine methyltransferases like PRMT1 and PRMT7 (<15% inhibition).[13] Similarly, GSK3326595 has been reported to be over 4,000-fold selective for PRMT5/MEP50 over a panel of 20 other methyltransferases.[14]
A summary of the available selectivity data is presented below.
| Compound | Off-Target Panel | Key Findings |
| D3 | Not specified | Reported to have high selectivity against PRMT5.[4][12] |
| GSK3326595 | 20 methyltransferases | >4,000-fold selective for PRMT5/MEP50.[14] |
| JNJ-64619178 | 37 methyltransferases | >80% inhibition of PRMT5/MEP50 at 10 µM; <15% inhibition of other tested methyltransferases.[13] |
Table 2: Off-Target Selectivity of PRMT5 Inhibitors. This table summarizes the available data on the selectivity of the compared compounds against other enzymes.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches used to characterize these inhibitors, the following diagrams have been generated.
Caption: PRMT5 Signaling Pathway in Cancer.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
- 4. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSK3326595 | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Collection - Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)âone Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkinâs Lymphoma - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 13. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
Comparative Cytotoxicity of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Analogs in Normal vs. Cancer Cells
This document is intended for researchers, scientists, and drug development professionals interested in the cytotoxic profiles of isoquinolinone-based compounds. The following sections present quantitative data on the cytotoxic activity of these analogs, detailed experimental protocols for assessing cytotoxicity, and an overview of the potential signaling pathways involved.
Data Presentation: Cytotoxicity (IC50) of Structurally Related Derivatives
The cytotoxic effects of various isoquinoline and quinazolinone derivatives have been evaluated against a range of human cancer cell lines and, in some cases, normal human cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. A lower IC50 value indicates a higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of tumor selectivity.
Table 1: Cytotoxicity (IC50, µM) of Quinazolin-4(3H)-one Derivatives
| Compound | Normal Cell Line: BJ (Fibroblasts) | Cancer Cell Line: HepG2 (Hepatocellular Carcinoma) | Selectivity Index (SI) |
|---|---|---|---|
| 5a | > 100 | > 100 | - |
| 5b | 49.33 | 20.35 | 2.42 |
| 5c | 80.05 | 41.52 | 1.93 |
| Sorafenib (Reference) | 11.23 | 6.57 | 1.71 |
Data from a 48-hour exposure study. Data sourced from a study on new quinazolin-4(3H)-one derivatives.[1]
Table 2: Cytotoxicity (IC50, µM) of Dicarboximide Derivatives
| Compound | Normal Cell Line: HUVEC (Endothelial Cells) | Cancer Cell Line: K562 (Leukemia) | Cancer Cell Line: HeLa (Cervical Cancer) |
|---|---|---|---|
| Ic | > 100 | 0.8 ± 0.1 | 1.0 ± 0.1 |
| II | > 100 | 1.0 ± 0.1 | 1.3 ± 0.1 |
Data from a study on new succinimide derivatives with anticancer activity.[2]
Table 3: Cytotoxicity (IC50, µM) of Dihydroquinazolinone and Quinazolinone Derivatives
| Compound | Cancer Cell Line: HCT-116 (Colon Carcinoma) | Cancer Cell Line: MCF-7 (Breast Adenocarcinoma) |
|---|---|---|
| 5a | 4.87 | 14.70 |
| 10f | 16.30 | Not Reported |
| Doxorubicin (Reference) | 1.20 | 1.08 |
Data from a 72-hour exposure study. Note: No normal cell line was reported for comparison in this study.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxicity of isoquinoline and related derivatives.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
-
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[5]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
-
-
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5][6]
-
Prepare serial dilutions of the test compounds in the culture medium.[6]
-
Remove the existing medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with solvent) and blank controls (medium only).[6]
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.[4][6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the test compound at the desired concentration and for a specified time.[5]
-
Harvest all cells, including those floating in the supernatant, and wash them with cold PBS.[5]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[5]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]
-
Incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry.[5]
-
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating cytotoxic compounds and a potential signaling pathway implicated in their mechanism of action.
Caption: A generalized experimental workflow for assessing the cytotoxicity of novel compounds.
Caption: Proposed stress-activated signaling cascade induced by cytotoxic agents.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of isoquinoline and related heterocyclic compounds are often mediated through the modulation of various cellular signaling pathways, leading to cell death, primarily through apoptosis.
Some isoquinoline alkaloids have been shown to inhibit pro-survival signaling pathways such as PI3K/Akt, NF-κB, and MAPK.[7] The PI3K/AKT pathway, in particular, is a critical link between growth signals and the machinery of mitochondria-dependent apoptosis.[8]
Furthermore, certain cytotoxic agents can induce cellular stress, leading to the activation of stress-related signaling cascades. For instance, some dicarboximide derivatives have been found to activate the JNK (c-Jun N-terminal kinase) and p38 MAP (mitogen-activated protein) kinase pathways.[2] Activation of these kinases can, in turn, lead to the upregulation of pro-apoptotic proteins and ultimately trigger programmed cell death.[2] Some tetrahydroisoquinoline derivatives have been suggested to induce autophagy, another form of programmed cell death.[9] Additionally, certain isoquinoline-1,3,4-trione derivatives have been shown to generate reactive oxygen species (ROS) and inactivate caspase-3, a key executioner enzyme in apoptosis.[10] The induction of apoptosis by anticancer drugs can also involve the c-Jun/AP-1 and Gadd153 pathways.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel PARP Inhibitor 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Against the Standard of Care in BRCA-Mutated Ovarian Cancer
Disclaimer: The following guide is a hypothetical comparison for illustrative purposes. Currently, there is limited publicly available data on the specific therapeutic applications and mechanism of action of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. For this guide, we will refer to it as "Compound X" and present a fictional dataset to demonstrate a benchmarking analysis against a known standard of care.
This guide provides a comparative overview of the investigational PARP inhibitor, Compound X (this compound), and the established standard of care, Olaparib, for the treatment of BRCA-mutated ovarian cancer. The data presented is hypothetical and intended for an audience of researchers, scientists, and drug development professionals.
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone in the management of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2] These inhibitors exploit the concept of synthetic lethality, where the inhibition of PARP in cancer cells with a pre-existing DNA repair defect leads to cell death.[3] Olaparib is a first-in-class PARP inhibitor approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[1][2] Compound X is a novel, investigational small molecule with a 3,4-dihydroisoquinolin-1(2H)-one scaffold, hypothesized to exhibit potent and selective PARP inhibition.
Data Presentation: Comparative Performance
The following table summarizes the hypothetical preclinical data for Compound X in comparison to the standard of care, Olaparib.
| Parameter | Compound X (Hypothetical Data) | Olaparib (Reference Data) |
| Target Potency | ||
| PARP1 IC50 (nM) | 1.2 | 1.9 |
| PARP2 IC50 (nM) | 0.8 | 1.5 |
| In Vitro Efficacy | ||
| Cell Viability IC50 (BRCA1-/- Ovarian Cancer Cell Line) (nM) | 5.5 | 10.2 |
| Cell Viability IC50 (Wild-Type Ovarian Cancer Cell Line) (nM) | >10,000 | >10,000 |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (BRCA1-/- Xenograft Model) (%) | 85 | 78 |
| Pharmacokinetics | ||
| Oral Bioavailability (%) | 60 | 50 |
| Half-life (hours) | 12 | 12.8 |
| Safety Profile (Common Adverse Events) | ||
| Nausea (Grade 1/2) (%) | 25 | 35 |
| Anemia (Grade 3/4) (%) | 8 | 15 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data table are provided below.
1. PARP Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against PARP1 and PARP2 enzymes.
-
Methodology: A commercially available chemiluminescent PARP activity assay kit was used. Recombinant human PARP1 or PARP2 enzyme was incubated with a histone-coated 96-well plate in the presence of biotinylated NAD+ and activated DNA. A serial dilution of Compound X or Olaparib was added to the wells. The plate was incubated to allow for PARP activity (poly-ADP-ribosylation of histones). The amount of biotinylated ADP-ribose incorporated was detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate. Luminescence was measured using a plate reader, and IC50 values were calculated from the dose-response curves.
2. Cell Viability Assay
-
Objective: To assess the cytotoxic effects of the compounds on BRCA-mutated and wild-type ovarian cancer cell lines.
-
Methodology: The human ovarian cancer cell line OVCAR-8 (BRCA1-deficient) and its CRISPR-corrected isogenic wild-type counterpart were seeded in 96-well plates. After 24 hours, cells were treated with increasing concentrations of Compound X or Olaparib for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was recorded, and IC50 values were determined by non-linear regression analysis of the dose-response curves.
3. In Vivo Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds in a BRCA-mutated ovarian cancer mouse model.
-
Methodology: Female immunodeficient mice were subcutaneously implanted with OVCAR-8 tumor cells. Once tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into three groups: vehicle control, Compound X (e.g., 50 mg/kg, oral, daily), and Olaparib (e.g., 50 mg/kg, oral, daily). Tumor volume and body weight were measured twice weekly. After a predefined study duration (e.g., 28 days), tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway and the experimental design for the in vivo studies.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational plan for the safe disposal of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, a compound used in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the hazard profile of the closely related parent compound, 3,4-dihydro-2H-isoquinolin-1-one, and general best practices for laboratory chemical waste management.
It is critical to treat this compound as a hazardous chemical. The parent compound, 3,4-dihydro-2H-isoquinolin-1-one, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Hazard Classification Summary
Based on the available data for the parent compound, the anticipated hazard classifications for this compound are summarized below.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Warning: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Warning: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity, Single Exposure | Warning: May cause respiratory irritation[2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect waste this compound in a dedicated, clearly labeled, and sealed container.
-
If necessary, mix the compound with sand or another inert absorbent material before placing it in the container.[1]
-
-
Contaminated Materials:
-
Any materials contaminated with the compound, such as weighing paper, pipette tips, and gloves, should be disposed of as hazardous waste in the same designated container.
-
3. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
5. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
The disposal of hazardous chemical waste is regulated by federal and state agencies. The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for managing hazardous waste. It is the responsibility of the waste generator (the laboratory) to ensure that the waste is properly identified, managed, and treated before disposal. Always adhere to your institution's specific guidelines and local regulations for hazardous waste disposal.
References
Personal protective equipment for handling 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
This guide provides crucial safety and logistical information for the handling and disposal of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. The following procedures are based on best practices derived from safety data sheets of structurally similar compounds, including 8-Hydroxyquinoline, Isoquinoline, and 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Hazard Identification and Personal Protective Equipment
Based on related chemical structures, this compound is anticipated to be harmful if swallowed and may cause skin and eye irritation.[1][2] Therefore, a cautious approach with appropriate personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][4] | To protect against potential splashes or airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[3][4] | To prevent direct skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect clothing and underlying skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] | To avoid inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to ensure safety during the handling of this compound.
-
Preparation :
-
Ensure that a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required PPE as detailed in the table above.
-
-
Handling :
-
Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
-
Disposal Procedure :
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling chemical compounds.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pharmastate.academy [pharmastate.academy]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
